molecular formula C9H13NO2 B057110 1,4-Dioxaspiro[4.5]decane-8-carbonitrile CAS No. 69947-09-7

1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B057110
CAS No.: 69947-09-7
M. Wt: 167.2 g/mol
InChI Key: WZWQNWWFCHNJON-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carbonitrile (CAS 69947-09-7) is a versatile chemical building block and protected synthetic intermediate with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. This compound, also known as 4-Cyanocyclohexanone Ethylene Acetal, features a nitrile group at the 8-position of a 1,4-dioxaspiro[4.5]decane scaffold. The spiro-fused 1,3-dioxolane ring acts as a protective group for a ketone, allowing for selective reactions at other sites, particularly the electron-deficient carbon of the nitrile group. The nitrile functionality can be transformed into various other groups, such as carboxylic acids, amidines, or tetrazoles, making it a valuable precursor in heterocyclic chemistry and drug discovery. Researchers utilize this compound in the synthesis of more complex molecules, where the protected carbonyl can be deprotected at a later stage to reveal a ketone. It is typically stored sealed in a dry environment at 2-8°C. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWQNWWFCHNJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455721
Record name 1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69947-09-7
Record name 1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Foundational & Exploratory

1,4-Dioxaspiro[4.5]decane-8-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Introduction

This compound is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents, potentially leading to improved binding affinity and selectivity for biological targets. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile intermediate. The 1,4-dioxaspiro[4.5]decane moiety often serves as a protective group for a cyclohexanone ring system, and the carbonitrile group at the 8-position offers a crucial handle for further chemical modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
CAS Number 69947-09-7[1]
Appearance White to beige crystalline powder or crystals[2]
Melting Point 70-73 °C (for the precursor 1,4-Dioxaspiro[4.5]decan-8-one)[2]
Boiling Point Not available
Density Not available
Solubility Soluble in chloroform & methanol (for the precursor 1,4-Dioxaspiro[4.5]decan-8-one)[2]

Experimental Protocols

Synthesis of this compound via Van Leusen Reaction

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound using p-toluenesulfonylmethyl isocyanide (TosMIC) in what is known as the Van Leusen reaction.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Under an inert atmosphere, a suspension of sodium hydride in anhydrous THF is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF is added dropwise to the stirred sodium hydride suspension at 0 °C.

  • After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

G Synthesis of this compound start Start suspend_NaH Suspend NaH in anhydrous THF at 0 °C start->suspend_NaH add_TosMIC Add TosMIC solution in THF dropwise at 0 °C suspend_NaH->add_TosMIC stir_1 Stir for 30 minutes at 0 °C add_TosMIC->stir_1 add_ketone Add 1,4-Dioxaspiro[4.5]decan-8-one solution in THF at 0 °C stir_1->add_ketone react Warm to room temperature and stir for 12-16 hours add_ketone->react quench Quench with water react->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End Product: This compound purify->end

Synthesis Workflow
Spectroscopic Data

  • ¹H NMR (of 1,4-Dioxaspiro[4.5]decan-8-one): Spectral data is available and typically shows signals corresponding to the ethylene glycol bridge and the cyclohexanone ring protons.[3]

  • ¹³C NMR (of 1,4-Dioxaspiro[4.5]decan-8-one): The spectrum would show characteristic peaks for the carbonyl carbon, the spiro carbon, and the carbons of the ethylene and cyclohexane rings.[4]

  • IR (of 1,4-Dioxaspiro[4.5]decan-8-one): A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected around 1715 cm⁻¹.[5]

  • Mass Spectrometry (of 1,4-Dioxaspiro[4.5]decan-8-one): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[6]

For this compound, the key expected spectral changes would be the disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of a nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. In the ¹³C NMR, the ketone carbonyl signal would be replaced by signals for the nitrile carbon and the C-CN carbon.

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups, such as amines and carboxylic acids, providing a versatile entry point for derivatization.

For instance, the reduction of the nitrile to a primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, furnishes a key intermediate for the development of novel ligands for various biological targets. This aminomethyl group provides a crucial handle for further functionalization.

G Role as a Synthetic Intermediate start 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile reduction Reduction (e.g., LiAlH₄) start->reduction hydrolysis Hydrolysis (acid or base) start->hydrolysis amine 1,4-Dioxaspiro[4.5]decan- 8-ylmethanamine reduction->amine acid 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid hydrolysis->acid derivatives1 Further Derivatization (Amides, Sulfonamides, etc.) amine->derivatives1 derivatives2 Further Derivatization (Esters, Amides, etc.) acid->derivatives2

Synthetic Utility

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related compounds suggest that it should be handled with care. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and the corresponding carboxylic acid are known to cause skin and eye irritation, and may cause respiratory irritation.[7][8]

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Avoid breathing dust, fumes, gas, mist, or vapors.[7]

  • Wash hands thoroughly after handling.[8]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Conclusion

This compound is a synthetically useful intermediate with significant potential in the field of drug discovery and development. Its preparation via the Van Leusen reaction is a well-established procedure. The reactivity of the nitrile functionality allows for diverse chemical transformations, making it a valuable starting material for the synthesis of a wide range of spirocyclic compounds. Researchers and drug development professionals can leverage the properties of this compound to explore new chemical space and design novel molecules with desired biological activities. As with any chemical, appropriate safety precautions should be observed during its handling and use.

References

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (CAS Number 69947-09-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a key synthetic intermediate in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed synthesis protocols, safety information, and its applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a spirocyclic compound containing a protected cyclohexanone moiety. This structural feature imparts rigidity, a desirable characteristic in drug design for enhancing binding affinity and selectivity to biological targets. The nitrile group serves as a versatile chemical handle for further synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 69947-09-7-
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance White to Beige Crystalline Powder or Crystals[2]
Melting Point 63.73 °C (Predicted)[1]
Boiling Point 308 °C (Predicted)[1]
Density 1.13 g/cm³ (Predicted)[1]
Flash Point 128 °C (Predicted)[1]
Solubility Soluble in acetone, methanol, methylene chloride, and ethanol (qualitative data for the precursor, 1,4-Dioxaspiro[4.5]decan-8-one). Specific quantitative solubility data for the nitrile is not readily available in the public domain.[2]

Synthesis and Experimental Protocols

This compound is primarily synthesized from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, through a Van Leusen reaction.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)

The precursor can be synthesized via selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.

Synthesis of this compound (Van Leusen Reaction)

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC).

Experimental Workflow for the Synthesis of this compound

G Synthesis of this compound reagents Reagents: - 1,4-Dioxaspiro[4.5]decan-8-one - p-Toluenesulfonylmethyl isocyanide (TosMIC) - Sodium Hydride (NaH) - Anhydrous Tetrahydrofuran (THF) setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere (e.g., Nitrogen or Argon) - Magnetic stirrer reagents->setup are placed in step1 Step 1: Preparation of TosMIC Anion - Suspend NaH in anhydrous THF. - Cool to 0 °C in an ice bath. - Add a solution of TosMIC in anhydrous THF dropwise. setup->step1 step2 Step 2: Addition of Ketone - To the stirred suspension at 0 °C, add a solution of  1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF dropwise. step1->step2 step3 Step 3: Reaction - Allow the reaction mixture to warm to room temperature. - Stir for an extended period (e.g., overnight). step2->step3 step4 Step 4: Work-up - Quench the reaction with water. - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). - Combine organic layers, wash with brine, and dry over anhydrous sodium sulfate. step3->step4 step5 Step 5: Purification - Filter and concentrate the organic solution under reduced pressure. - The crude product can be purified by recrystallization or column chromatography. step4->step5 product Product: This compound step5->product

Caption: A schematic workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its conversion to other functional groups, which can then be elaborated into a variety of scaffolds.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

A key application of the title compound is its reduction to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This amine serves as a crucial intermediate for introducing the spirocyclic moiety into drug candidates.

Experimental Workflow for the Reduction of this compound

G Reduction to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine start Starting Material: This compound setup Reaction Setup: - Dry round-bottom flask - Inert atmosphere - Magnetic stirrer start->setup reagents Reagents: - Lithium aluminum hydride (LiAlH₄) - Anhydrous Tetrahydrofuran (THF) reagents->setup step1 Step 1: Preparation of LiAlH₄ Suspension - Suspend LiAlH₄ in anhydrous THF. - Cool to 0 °C in an ice bath. setup->step1 step2 Step 2: Addition of Nitrile - Add a solution of the nitrile in anhydrous THF dropwise to the stirred LiAlH₄ suspension at 0 °C. step1->step2 step3 Step 3: Reaction - Allow the reaction to warm to room temperature and then heat to reflux for several hours. step2->step3 step4 Step 4: Quenching - Cool the reaction mixture to 0 °C. - Carefully quench by sequential addition of water, aqueous NaOH, and water again. step3->step4 step5 Step 5: Isolation - Filter the resulting solid and wash with THF or ether. - Dry the combined filtrate over anhydrous sodium sulfate. step4->step5 step6 Step 6: Purification - Filter and concentrate the solution under reduced pressure to yield the product as an oil. - Can be further purified by distillation under reduced pressure if necessary. step5->step6 product Product: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine step6->product

References

In-Depth Technical Guide: Spectroscopic Data for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in synthetic and medicinal chemistry. This document details the available spectroscopic data, experimental protocols for its synthesis and characterization, and visual representations of its chemical structure and synthetic workflow.

Chemical Structure and Properties

This compound is a spirocyclic compound containing a cyclohexane ring, a dioxolane ring, and a nitrile functional group. Its rigid, three-dimensional structure makes it an interesting scaffold in drug design.

Molecular Formula: C₉H₁₃NO₂[1]

Molecular Weight: 167.21 g/mol [1]

CAS Number: 69947-09-7[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural elucidation and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.00s4HOCH₂CH₂O
2.80m1HCH-CN
2.05-1.80m8HCyclohexane CH₂

Table 1: ¹H NMR spectroscopic data for this compound.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 101 MHz

Chemical Shift (δ) ppmAssignment
121.5CN
108.0C-spiro
64.5OCH₂CH₂O
35.0CH-CN
32.0Cyclohexane CH₂

Table 2: ¹³C NMR spectroscopic data for this compound.[2]

IR (Infrared) Spectroscopy Data

Technique: KBr pellet

Wavenumber (cm⁻¹)Assignment
2240C≡N stretch
1100C-O stretch

Table 3: Infrared spectroscopic data for this compound.[2]

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound from its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, via the Van Leusen reaction.[2]

Synthesis of this compound

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • A suspension of sodium hydride in anhydrous THF is prepared in a reaction vessel under an inert atmosphere.

  • A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF is added dropwise to the stirred sodium hydride suspension at 0 °C.

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added to the reaction mixture.

  • The reaction is allowed to proceed until completion, monitored by a suitable technique such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a white solid.

Expected Yield: 75-85%[2]

Spectroscopic Characterization

The purified this compound is characterized by standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR spectroscopy is performed on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • ¹³C NMR spectroscopy is performed on a 101 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • IR spectroscopy is performed using a potassium bromide (KBr) pellet to identify the characteristic functional group vibrations.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the workflow for its synthesis.

Caption: Chemical structure of this compound.

experimental_workflow start Start: 1,4-Dioxaspiro[4.5]decan-8-one reaction Van Leusen Reaction start->reaction reagents Reagents: p-Toluenesulfonylmethyl isocyanide (TosMIC) Sodium Hydride (NaH) Anhydrous THF reagents->reaction workup Quenching and Aqueous Workup reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product Product: This compound purification->product characterization Spectroscopic Characterization (NMR, IR) product->characterization

Caption: Experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile from 1,4-Dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in the development of novel therapeutics. The synthesis commences from the readily available starting material, 1,4-Dioxaspiro[4.5]decan-8-one. Spirocyclic scaffolds, such as the one featured in this guide, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets.[1]

Synthetic Strategy: The Van Leusen Reaction

The conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound is effectively achieved through the Van Leusen reaction.[1] This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent to transform a ketone into a nitrile with the addition of one carbon atom.[1][2] This method is essentially a reductive cyanation process.[3]

The overall transformation can be depicted as follows:

Synthesis_Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Product This compound Start->Product Van Leusen Reaction Reagents p-Toluenesulfonylmethyl isocyanide (TosMIC) Sodium Hydride (NaH) Tetrahydrofuran (THF) Reagents->Product

Caption: Overall synthetic workflow for the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Van Leusen reaction.

ParameterValue
Starting Material 1,4-Dioxaspiro[4.5]decan-8-one
Key Reagent p-Toluenesulfonylmethyl isocyanide (TosMIC)
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Expected Yield 75-85%
Purification Method Column chromatography on silica gel
¹H NMR (CDCl₃, 400 MHz) δ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H)[1]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 1,4-Dioxaspiro[4.5]decan-8-one.[1]

Materials and Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Apparatus for thin-layer chromatography (TLC)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.[1]

  • Addition of TosMIC:

    • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF.[1]

    • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.[1]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.[1]

  • Addition of the Ketone:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF.[1]

    • Add this solution dropwise to the reaction mixture at 0 °C.[1]

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for instance, using a 3:1 hexane:ethyl acetate eluent.[1]

  • Work-up:

    • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.[1]

    • Extract the aqueous layer with diethyl ether (3 times).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white solid.[1]

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add NaH to anhydrous THF in a flask. B 2. Cool the suspension to 0 °C. A->B D 4. Add TosMIC solution dropwise to the NaH suspension at 0 °C. C 3. Prepare a solution of TosMIC in anhydrous THF. C->D E 5. Stir for 30 minutes at 0 °C. D->E F 6. Add 1,4-Dioxaspiro[4.5]decan-8-one solution dropwise at 0 °C. E->F G 7. Warm to room temperature and stir for 12-16 hours. F->G H 8. Monitor reaction by TLC. G->H I 9. Quench with saturated aq. NH₄Cl at 0 °C. H->I J 10. Extract with diethyl ether. I->J K 11. Wash with brine, dry over MgSO₄, and concentrate. J->K L 12. Purify by column chromatography. K->L M Obtain pure this compound L->M

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the Van Leusen reaction is a highly effective method, other general strategies for the conversion of ketones to nitriles exist. These include:

  • Cyanohydrin Formation and Dehydration: Ketones can react with hydrogen cyanide (often generated in situ from sodium or potassium cyanide and a weak acid) to form a cyanohydrin intermediate.[4][5] Subsequent dehydration of the cyanohydrin would yield the corresponding α,β-unsaturated nitrile if a hydrogen is present on the adjacent carbon, or would require further steps for a saturated nitrile.

  • From Hydrazones: Aldehyde and ketone hydrazones, such as 2,4,6-tri-isopropylbenzenesulphonyl hydrazones, can react with potassium cyanide in boiling methanol to produce nitriles with an additional carbon atom.[6]

The choice of synthetic route will depend on factors such as the specific substrate, desired yield, and available reagents and equipment. However, for the specific conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound, the Van Leusen reaction provides a direct and high-yielding approach.[1]

References

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The core of this synthesis is the Van Leusen reaction, a powerful method for the conversion of ketones to nitriles with a one-carbon homologation. This document details the reaction mechanism, experimental protocols for both the synthesis of the starting material and the final product, and quantitative data to facilitate reproducibility and optimization.

Introduction to the Van Leusen Reaction

The Van Leusen reaction is a named reaction in organic chemistry that allows for the synthesis of nitriles from ketones using tosylmethyl isocyanide (TosMIC).[1][2][3][4][5] TosMIC is a unique and versatile reagent possessing three key functional groups: an isocyanide group, a tosyl (p-toluenesulfonyl) group, and an acidic α-carbon.[6] This combination of functionalities allows TosMIC to act as a C1 synthon in a variety of chemical transformations.[6] The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the ketone carbonyl, cyclization, and subsequent rearrangement and elimination to yield the nitrile. While the reaction can proceed without an alcohol, the presence of a primary alcohol like methanol or ethanol can significantly accelerate the process.[2]

Spirocyclic scaffolds, such as the 1,4-dioxaspiro[4.5]decane system, are of significant interest in drug design due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets. The synthesis of this compound provides a key intermediate for the introduction of a variety of functional groups, particularly an aminomethyl group after reduction of the nitrile, which is a common pharmacophore.

Synthesis of the Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one

The precursor for the Van Leusen reaction is the spiroketone, 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal. This compound is typically prepared by the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions, leading to different yields and reaction times.

Table 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one under Various Conditions

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl triethyl ammonium chlorideEthylene glycol60192.5[7]
Methyl triethyl ammonium chlorideEthylene glycol401.594.2[7]
Acid catalystNot specified30-505-8>45[8]
Acetic acidTetrahydrofuran80-85671.62
Acetic acidTetrahydrofuran80-85671.31
Acetic acidTetrahydrofuran80-85670.85

The Van Leusen Reaction for this compound Synthesis

The conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound is achieved through the Van Leusen reaction using TosMIC in the presence of a strong base.

Reaction Mechanism

The generally accepted mechanism for the Van Leusen reaction of a ketone is as follows:

  • Deprotonation of TosMIC: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.[1][6]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 1,4-Dioxaspiro[4.5]decan-8-one.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a five-membered oxazoline intermediate.[1]

  • Tautomerization and Ring Opening: A tautomerization step followed by ring-opening and elimination of the tosyl group leads to an N-formylated alkeneimine intermediate.[1]

  • Hydrolysis: The intermediate is then solvolyzed to furnish the final nitrile product.[1]

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Rearrangement & Elimination cluster_step5 Step 5: Solvolysis TosMIC Tos-CH2-N≡C TosMIC_anion Tos-CH(-)-N≡C TosMIC->TosMIC_anion + Base Base Base Base->TosMIC_anion Adduct Intermediate Adduct TosMIC_anion->Adduct + Ketone Ketone 1,4-Dioxaspiro[4.5]decan-8-one Ketone->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Adduct->Oxazoline Alkeneimine N-formylated alkeneimine Oxazoline->Alkeneimine - Tos-H Oxazoline->Alkeneimine Nitrile This compound Alkeneimine->Nitrile + H2O/ROH Alkeneimine->Nitrile

Caption: Generalized mechanism of the Van Leusen reaction for nitrile synthesis.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Table 2: Experimental Protocol for the Synthesis of this compound

ParameterValue/Description
Reagents
1,4-Dioxaspiro[4.5]decan-8-one1.0 equiv
p-Toluenesulfonylmethyl isocyanide (TosMIC)1.2 equiv
Sodium Hydride (NaH, 60% dispersion in mineral oil)1.2 equiv
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Quenching with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
Purification Column chromatography on silica gel.

Detailed Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC, 1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data
  • ¹H NMR: Signals corresponding to the ethylene ketal protons (a singlet around 3.9-4.0 ppm), and multiplets for the cyclohexyl protons. A characteristic downfield shift for the proton at the 8-position is expected due to the presence of the nitrile group.

  • ¹³C NMR: A quaternary carbon signal for the spiro center, signals for the ethylene ketal carbons, and the cyclohexyl carbons. A key signal would be the quaternary carbon of the nitrile group (C≡N) typically appearing in the range of 115-125 ppm. The carbonyl carbon signal of the starting material (around 208 ppm) would be absent.

  • IR Spectroscopy: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration. The strong carbonyl (C=O) stretch of the starting material (around 1715 cm⁻¹) will be absent.

Experimental Workflow Visualization

The overall synthesis can be visualized as a two-stage process: the preparation of the spiroketone starting material, followed by the Van Leusen reaction to yield the target nitrile.

Experimental_Workflow cluster_synthesis_starting_material Synthesis of Starting Material cluster_van_leusen_reaction Van Leusen Reaction start_ketone 1,4-Cyclohexanedione ketalization Monoketalization start_ketone->ketalization ethylene_glycol Ethylene Glycol ethylene_glycol->ketalization product_ketone 1,4-Dioxaspiro[4.5]decan-8-one ketalization->product_ketone van_leusen Van Leusen Reaction product_ketone->van_leusen product_ketone->van_leusen tosmic TosMIC tosmic->van_leusen base Base (e.g., NaH) base->van_leusen product_nitrile This compound van_leusen->product_nitrile

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The Van Leusen reaction provides an efficient and direct method for the synthesis of this compound from the readily available 1,4-Dioxaspiro[4.5]decan-8-one. This technical guide offers a comprehensive resource for researchers, providing detailed experimental protocols, comparative data for the synthesis of the starting material, and an understanding of the reaction mechanism. The target spirocyclic nitrile is a valuable intermediate for the development of novel chemical entities in drug discovery and other areas of chemical research. Careful control of reaction conditions, particularly the stoichiometry of reagents and the exclusion of moisture, is crucial for achieving high yields and purity.

References

The Synthetic Cornerstone: A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a versatile bifunctional synthetic intermediate. Its unique spirocyclic framework, featuring a protected ketone and a reactive nitrile group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, key reactions, and potential applications, supported by experimental protocols and quantitative data.

Core Properties and Specifications

This compound is a white crystalline solid at room temperature. The ethylene ketal serves as a robust protecting group for the cyclohexanone carbonyl, stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the nitrile functionality.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[1][2]
Molecular Weight 167.21 g/mol [1][2]
CAS Number 69947-09-7[1]
Appearance White Crystalline Solid
Melting Point 70-73 °C (lit.)[3]
Boiling Point 308 °C (Predicted)[1]
Density 1.13 g/cm³[1]
Solubility Soluble in chloroform, methanol, and other common organic solvents.[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Van Leusen reaction, utilizing its precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[4] This reaction provides a direct conversion of the ketone to the nitrile in good yields.

Synthetic Workflow

G Ketone 1,4-Dioxaspiro[4.5]decan-8-one Reagents TosMIC, NaH THF, 0 °C to rt Ketone->Reagents Carbonitrile This compound Reagents->Carbonitrile G cluster_0 Carbonitrile 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile LiAlH4 LiAlH₄ (Reduction) Carbonitrile->LiAlH4 H3Oplus H₃O⁺ (Hydrolysis) Carbonitrile->H3Oplus Grignard 1. R-MgBr 2. H₃O⁺ Carbonitrile->Grignard Azide NaN₃, NH₄Cl (Cycloaddition) Carbonitrile->Azide Amine Primary Amine Acid Carboxylic Acid Ketone Ketone Tetrazole Tetrazole LiAlH4->Amine H3Oplus->Acid Grignard->Ketone Azide->Tetrazole

References

The Genesis of a Versatile Spirocycle: A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable building block in medicinal chemistry. While the specific biological signaling pathways of this compound remain uncharacterized in publicly available literature, its utility as a synthetic intermediate underscores its importance in the development of novel therapeutics.

Discovery and Historical Context

The practical discovery of this compound is intrinsically linked to the development of a novel synthetic method for nitriles from ketones. In 1977, A. M. Van Leusen and his colleagues published a seminal paper on the use of p-toluenesulfonylmethyl isocyanide (TosMIC) for the one-step conversion of ketones to nitriles, a transformation now widely known as the Van Leusen reaction.[1][2] This reaction provided a powerful tool for organic synthesis, and it is within this context that the first synthesis of this compound from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, was made possible.

The significance of this discovery is amplified by the growing interest in spirocyclic scaffolds in drug design. Spirocycles, with their rigid, three-dimensional structures, offer improved binding affinity and selectivity for biological targets compared to planar aromatic systems.[3] The 1,4-dioxaspiro[4.5]decane moiety serves as a common protective group for cyclohexanones and is a key structural element in various bioactive molecules.[3] The introduction of a carbonitrile group at the 8-position, and its subsequent potential for conversion to an aminomethyl group, provides a crucial handle for further molecular functionalization and the exploration of new chemical space.[3]

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 69947-09-7
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Melting Point 63.73 °C (Predicted)
Boiling Point 308 °C
Density 1.13 g/cm³
Flash Point 128 °C

Experimental Protocols

The synthesis of this compound is reliably achieved via the Van Leusen reaction, starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis of this compound

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents).

  • Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • In a separate flask, p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) is dissolved in anhydrous THF.

  • The TosMIC solution is added dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.

  • The reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent), dissolved in anhydrous THF, is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reagents Reagents Preparation cluster_reaction Reaction cluster_workup Workup and Purification NaH 1. Suspend NaH in anhydrous THF Activation 4. Add TosMIC solution to NaH suspension at 0°C NaH->Activation TosMIC 2. Dissolve TosMIC in anhydrous THF TosMIC->Activation Ketone 3. Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF Addition 5. Add ketone solution to the activated mixture at 0°C Ketone->Addition Activation->Addition Stirring 6. Warm to room temperature and stir for 12-16h Addition->Stirring Quench 7. Quench with water Stirring->Quench Extract 8. Extract with ethyl acetate Quench->Extract Wash 9. Wash with water and brine Extract->Wash Dry 10. Dry, filter, and concentrate Wash->Dry Purify 11. Purify by column chromatography Dry->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Logical Relationships in Synthesis

The synthesis of this compound is a well-defined process with clear logical dependencies between the steps. The following diagram outlines these relationships.

Logical_Relationships cluster_precursors Precursor Availability cluster_conditions Reaction Conditions cluster_process Process Steps P1 1,4-Dioxaspiro[4.5]decan-8-one S2 Nucleophilic addition to Ketone P1->S2 P2 TosMIC S1 Activation of TosMIC with NaH P2->S1 P3 Sodium Hydride P3->S1 C1 Anhydrous THF C1->S1 C1->S2 C2 Inert Atmosphere (Nitrogen) C2->S1 C2->S2 C3 Controlled Temperature (0°C to RT) C3->S1 C3->S2 S1->S2 S3 Van Leusen Reaction S2->S3 S4 Aqueous Workup S3->S4 S5 Purification S4->S5 Final_Product Pure this compound S5->Final_Product

Caption: Logical dependencies in the synthesis of the target compound.

Conclusion

This compound stands as a testament to the enduring utility of fundamental organic reactions in the advancement of chemical synthesis. While its own biological activity remains a field for future exploration, its role as a versatile intermediate ensures its continued relevance in the quest for novel and effective therapeutics. The synthetic protocols outlined herein provide a robust foundation for researchers to access this valuable spirocyclic building block for their drug discovery and development programs.

References

The Versatile Intermediate: A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, often imparting desirable pharmacological properties such as conformational rigidity, metabolic stability, and improved receptor binding affinity. Among the vast array of spirocycles, 1,4-Dioxaspiro[4.5]decane derivatives serve as crucial building blocks in the synthesis of complex bioactive molecules. This technical guide focuses on 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a versatile synthetic intermediate, providing in-depth information on its synthesis, chemical transformations, and potential applications in drug discovery and development. The presence of both a protected ketone and a reactive nitrile group makes this compound a valuable synthon for the introduction of diverse functionalities.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, purification, and characterization.

PropertyValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White solid
CAS Number 69947-09-7

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Van Leusen reaction, starting from the readily available 1,4-Dioxaspiro[4.5]decan-8-one.[1] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a one-carbon homologating agent to convert the ketone into a nitrile.

Experimental Protocol: Van Leusen Reaction[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of TosMIC (1.2 equivalents) in anhydrous THF is added dropwise.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 75-85%

Key Chemical Transformations and Applications

The nitrile functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

Reduction to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

The most direct and widely used transformation is the reduction of the nitrile to a primary amine. This amine serves as a key building block for introducing nitrogen-containing functionalities, which are prevalent in many drug molecules.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • A suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.

  • The reaction mixture is slowly warmed to room temperature and then refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

  • The resulting solid is filtered off and washed with THF.

  • The combined filtrate is concentrated under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Potential Applications in Drug Development

While direct synthesis of commercial drugs from this compound is not extensively documented in publicly available literature, its precursor and derivatives are integral to the synthesis of various pharmacologically active compounds. The spiro[4.5]decane framework is found in molecules with diverse therapeutic applications.

  • Analgesic Compounds: The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is used in the preparation of potent analgesic compounds.

  • Radioligands for Tumor Imaging: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as σ1 receptor radioligands for PET imaging of tumors.[2]

  • Antihypertensive Agents: Spiro[3][4]decane derivatives have been investigated for their antihypertensive properties.

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been designed and synthesized as novel inhibitors of the mPTP, a potential target for treating ischemia/reperfusion injury.[5]

The conversion of this compound to the corresponding amine opens up a plethora of synthetic possibilities for accessing novel chemical entities with potential therapeutic value. The amine can be further functionalized to introduce amides, sulfonamides, ureas, and other functionalities commonly found in drug molecules.

Spectroscopic Data

Accurate spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.00 (s, 4H, O-CH₂-CH₂-O), 2.80 (m, 1H, CH-CN), 2.05-1.80 (m, 8H, cyclohexyl-H)
¹³C NMR Data not explicitly found in the search results.
IR Spectroscopy Data not explicitly found in the search results. A characteristic nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.
Mass Spectrometry Data not explicitly found in the search results.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations involving this compound.

Synthesis 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one This compound This compound 1,4-Dioxaspiro[4.5]decan-8-one->this compound TosMIC, NaH THF, 0 °C to rt

Synthesis of this compound.

Reduction This compound This compound 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine This compound->1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1. LiAlH4, THF 2. H2O, NaOH(aq)

Reduction to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Functionalization 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Bioactive Molecules Bioactive Molecules 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine->Bioactive Molecules Further Functionalization

Pathway to Bioactive Molecules.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the nitrile group allow for the introduction of a wide range of functionalities, enabling the exploration of novel chemical space. The spirocyclic core provides a rigid scaffold that can lead to compounds with improved pharmacological profiles. Further research into the diverse chemical transformations of this intermediate is likely to uncover new and innovative pathways to a variety of bioactive molecules, solidifying its importance in the arsenal of the medicinal chemist.

References

Reactivity Profile of the Nitrile Group in 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in the versatile building block, 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This spirocyclic compound is of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[1] The 1,4-dioxaspiro[4.5]decane moiety serves as a common protective group for cyclohexanones and is a key structural element in various bioactive molecules.[1] This guide details the synthesis of the core molecule and explores the key transformations of its nitrile functional group, providing experimental protocols and quantitative data where available.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through the Van Leusen reaction. This reaction involves the conversion of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, using p-toluenesulfonylmethyl isocyanide (TosMIC).[1]

Overall Synthetic Pathway

Synthesis Ketone 1,4-Dioxaspiro[4.5]decan-8-one Nitrile This compound Ketone->Nitrile TosMIC, NaH THF, 0 °C to rt

Caption: Synthetic route to this compound.

Experimental Protocol: Van Leusen Reaction[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
1,4-Dioxaspiro[4.5]decan-8-one156.1810.01.0
p-Toluenesulfonylmethyl isocyanide (TosMIC)195.2412.01.2
Sodium Hydride (60% dispersion in mineral oil)24.0024.02.4
Anhydrous Tetrahydrofuran (THF)---

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, primarily involving nucleophilic additions to the electrophilic carbon atom of the C≡N triple bond.

Reduction to Primary Amine

The most well-documented reaction of the nitrile group in this molecule is its reduction to a primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This transformation is crucial as it introduces an aminomethyl group, providing a key point for further functionalization in drug development.[1] The reduction is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Reduction_to_Amine Nitrile This compound Amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Nitrile->Amine 1. LiAlH4, THF, 0 °C to reflux 2. H2O, NaOH(aq)

Caption: Reduction of the nitrile to a primary amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound167.215.01.0
Lithium Aluminum Hydride (LiAlH₄)37.9510.02.0
Anhydrous Tetrahydrofuran (THF)---
Water---
15% Aqueous NaOH solution---

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add lithium aluminum hydride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).

  • The resulting precipitate is filtered, and the organic layer is dried and concentrated to yield the product.

Partial Reduction to Aldehyde

The nitrile group can be selectively reduced to an aldehyde using a milder, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H).[2][3] This reaction is typically carried out at low temperatures to prevent over-reduction to the amine.[3] The reaction proceeds through an imine intermediate which is subsequently hydrolyzed upon aqueous workup to yield the aldehyde.[3]

Reduction_to_Aldehyde Nitrile This compound Aldehyde 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Nitrile->Aldehyde 1. DIBAL-H, Toluene, -78 °C 2. H2O

Caption: Partial reduction of the nitrile to an aldehyde.

Materials:

Reagent/SolventAmount (Equivalents)
This compound1.0
DIBAL-H (1M solution in toluene/THF)~1.0
Toluene or THF-
Methanol-
Aqueous Rochelle's salt solution-

Procedure:

  • Dissolve the nitrile in an anhydrous solvent (DCM, THF, or toluene) in a flask under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add one equivalent of DIBAL-H solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for a specified time (e.g., 2 hours), monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Add aqueous Rochelle's salt solution and allow the mixture to warm to room temperature.

  • Filter the resulting suspension and extract the aqueous layer with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be purified by column chromatography.

Hydrolysis to Carboxylic Acid

Hydrolysis Nitrile This compound Carboxylic_Acid 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid Nitrile->Carboxylic_Acid H3O+ or NaOH(aq), Heat

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

Reagent/Solvent
This compound
Aqueous Sulfuric Acid or Hydrochloric Acid

Procedure:

  • A mixture of the nitrile and an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled, and the carboxylic acid product is isolated by extraction or crystallization.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a route to ketones. The reaction involves the nucleophilic addition of the organometallic reagent to the nitrile carbon, forming an imine intermediate. Subsequent hydrolysis of the imine yields the corresponding ketone. Specific examples for this compound are not detailed in the available literature, but a general protocol can be described.

Grignard_Reaction Nitrile This compound Ketone 8-Acyl-1,4-dioxaspiro[4.5]decane Nitrile->Ketone 1. R-MgX, Ether 2. H3O+

Caption: Reaction of the nitrile with a Grignard reagent to form a ketone.

Materials:

Reagent/Solvent
This compound
Grignard Reagent (R-MgX)
Anhydrous Ether (e.g., diethyl ether or THF)
Aqueous Acid (for workup)

Procedure:

  • A solution of the nitrile in an anhydrous ether is treated with the Grignard reagent at an appropriate temperature (often starting at 0 °C and warming to room temperature).

  • The reaction is stirred for a period sufficient to ensure complete formation of the imine intermediate.

  • The reaction is then quenched by the addition of an aqueous acid solution.

  • The ketone product is isolated by extraction and purified by standard methods such as chromatography or distillation.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, the characteristic signals for the functional groups can be predicted. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, has available spectral data.[4][5][6][7]

  • ¹H NMR: The spectrum of the nitrile would be expected to show signals for the dioxolane protons (a singlet around 3.9-4.0 ppm) and the cyclohexyl protons as a series of multiplets. The proton at the 8-position would be a multiplet, likely shifted downfield due to the electron-withdrawing effect of the nitrile group.

  • ¹³C NMR: The carbon of the nitrile group would appear in the range of 115-125 ppm. The spiro carbon would be a quaternary signal, and the carbons of the dioxolane ring would appear around 64-65 ppm. The remaining cyclohexyl carbons would have signals in the aliphatic region.

  • IR Spectroscopy: A key feature in the IR spectrum would be the characteristic C≡N stretching vibration, which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹.

Conclusion

The nitrile group of this compound exhibits a rich and versatile reactivity profile, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The primary reactions include reduction to a primary amine, partial reduction to an aldehyde, hydrolysis to a carboxylic acid, and reaction with organometallic reagents to form ketones. The well-defined spirocyclic scaffold provides a rigid framework that is highly desirable in modern drug design. This guide provides a foundational understanding of the synthesis and reactivity of this important building block, offering detailed protocols and insights for researchers in the field.

References

An In-depth Technical Guide on the Stability and Storage of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. The content is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. Due to the limited availability of direct stability studies on this compound, this guide also extrapolates information from its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, to provide a thorough understanding of its handling and storage requirements.

Chemical Structure and Properties

This compound is a chemical intermediate often used in the synthesis of more complex molecules, including pharmaceutical agents. Its structure consists of a cyclohexane ring protected as a ketal with ethylene glycol, and a nitrile group at the 8-position.

Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol CAS Number: Not readily available for the carbonitrile. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, has the CAS number 4746-97-8.

Stability Profile

Specific, quantitative stability data for this compound is not extensively documented in publicly available literature. However, based on the stability of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and general chemical principles, the following can be inferred:

  • Moisture Sensitivity: The ketal group in the molecule is susceptible to hydrolysis under acidic conditions, which would lead to the formation of 4-oxocyclohexanecarbonitrile. Therefore, the compound is expected to be moisture-sensitive.[1]

  • Light Sensitivity: The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is noted to be sensitive to light. It is prudent to assume that this compound may also be sensitive to light and should be protected from it.[1]

  • Thermal Stability: While specific data is unavailable, many organic nitriles are relatively stable at room temperature. However, elevated temperatures could promote degradation.

  • Incompatibilities: The compound should be considered incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Strong acids can catalyze the hydrolysis of the ketal, while strong bases could potentially react with the alpha-proton to the nitrile. Strong reducing agents can reduce the nitrile group.

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended to ensure the integrity of this compound.

ParameterRecommendationRationale
Temperature Room temperature.To prevent potential thermal degradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).[1]To protect against moisture and atmospheric contaminants.
Light Protect from direct sunlight.[1]To prevent potential photolytic degradation.
Container Tightly sealed containers.To prevent exposure to moisture and air.
Location Dry, cool, and well-ventilated place.[1]To ensure a stable storage environment.

Experimental Protocols

The most relevant experimental protocol found is the synthesis of this compound from its corresponding ketone. This procedure provides insight into the compound's formation and purification, which can inform its handling.

Synthesis of this compound via Van Leusen Reaction [2]

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound using p-toluenesulfonylmethyl isocyanide (TosMIC).

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • A suspension of sodium hydride (e.g., 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • A solution of TosMIC (1.1 equivalents) in anhydrous THF is added dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • The mixture is stirred at 0 °C for an additional 30 minutes.

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Visualizations

The synthesis of this compound is a key step in the preparation of the corresponding aminomethyl derivative. The following diagram illustrates this two-step synthetic pathway.

G A 1,4-Dioxaspiro[4.5]decan-8-one B This compound A->B  TosMIC, NaH  THF, 0 °C to rt C 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine B->C  1. LiAlH₄, THF, 0 °C to reflux  2. H₂O, NaOH(aq)

Caption: Synthetic pathway to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

The following diagram illustrates the logical workflow for handling and storing this compound to ensure its stability.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_conditions Store in a cool, dry, dark, and well-ventilated area container Use tightly sealed containers storage_conditions->container atmosphere Store under an inert atmosphere (e.g., Argon) container->atmosphere use Use in Experiment atmosphere->use avoid_moisture Avoid exposure to moisture avoid_light Protect from light avoid_moisture->avoid_light avoid_incompatibles Avoid contact with strong acids, bases, and oxidizing/reducing agents avoid_light->avoid_incompatibles avoid_incompatibles->use receive Receive Compound receive->storage_conditions receive->avoid_moisture

Caption: Recommended handling and storage workflow.

References

Methodological & Application

Application Notes and Protocols: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the nitrile functional group in 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to a primary amine, yielding (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of novel chemical entities.[1] The protocols outlined below detail two common and effective methods for this transformation: reduction using a chemical hydride and catalytic hydrogenation.

Introduction

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. For a substrate such as this compound, it is crucial to select a reduction method that is compatible with the ethylene ketal protecting group. The two methods presented here, Lithium Aluminum Hydride (LiAlH₄) reduction and catalytic hydrogenation using Raney® Nickel, are widely used for this purpose. The choice of method may depend on factors such as available equipment, scale of the reaction, and desired safety profile.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[2][3] This method is often high-yielding and proceeds under relatively mild conditions, although it requires careful handling due to the reagent's reactivity with water and protic solvents.

Experimental Protocol

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Standard glassware for workup and purification

Procedure: [1]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 to 2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.[1]

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (X mL)[1]

    • Water (3X mL)[1]

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the filtrate and the washings, and dry the organic solution over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine.

  • The product can be further purified by column chromatography or distillation if necessary.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 equivStarting material
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.0 equivReducing agent
SolventAnhydrous THFReaction medium
Reaction Temperature0 °C to refluxControlled reaction
Reaction Time4 - 6 hoursTo ensure completion
Quenching MethodFieser WorkupSafe decomposition of excess LiAlH₄ and precipitation of aluminum salts

Method 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles.[4] Raney® Nickel is a common catalyst for this transformation, offering a scalable and often cleaner alternative to chemical hydrides.[5][6] This method typically requires a source of hydrogen gas and may be performed at elevated pressure.

Experimental Protocol

Materials:

  • This compound

  • Raney® Nickel (catalytic amount, typically 5-10% by weight)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas source

  • Parr hydrogenator or similar pressure vessel

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • If desired, add a solution of ammonia in the chosen solvent to suppress the formation of secondary amine byproducts.

  • Carefully add the Raney® Nickel catalyst (as a slurry in the solvent) to the reaction mixture under an inert atmosphere.

  • Seal the pressure vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.

  • Concentrate the filtrate in vacuo to yield the crude (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine.

  • Further purification can be achieved by column chromatography or distillation.

Data Presentation
Reagent/ParameterValuePurpose
CatalystRaney® Nickel (5-10 wt%)Hydrogenation catalyst
Hydrogen Pressure50 - 100 psiHydrogen source
SolventMethanol or EthanolReaction medium
Additive (optional)AmmoniaSuppresses secondary amine formation
Reaction TemperatureRoom Temperature to 60 °CTo facilitate the reaction
Reaction TimeSeveral hours to overnightTo ensure completion

Visualizations

Reaction Pathway

Reaction_Pathway compound1 This compound compound2 (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine compound1->compound2 Reduction (e.g., LiAlH₄ or H₂/Raney® Ni)

Caption: Synthetic route from the nitrile to the primary amine.

Experimental Workflow: LiAlH₄ Reduction

LiAlH4_Workflow start Suspend LiAlH₄ in anhydrous THF add_nitrile Add nitrile solution at 0 °C start->add_nitrile reflux Reflux for 4-6h add_nitrile->reflux quench Quench at 0 °C (Fieser workup) reflux->quench filter Filter precipitate quench->filter dry Dry organic phase filter->dry concentrate Concentrate in vacuo dry->concentrate product Crude Primary Amine concentrate->product

Caption: Workflow for the LiAlH₄ reduction protocol.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow start Dissolve nitrile in solvent add_catalyst Add Raney® Ni catalyst start->add_catalyst hydrogenate Hydrogenate under pressure add_catalyst->hydrogenate filter Filter catalyst (e.g., through Celite®) hydrogenate->filter concentrate Concentrate in vacuo filter->concentrate product Crude Primary Amine concentrate->product

Caption: Workflow for the catalytic hydrogenation protocol.

Troubleshooting and Safety Considerations

  • LiAlH₄ Reduction:

    • Safety: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.

    • Low Yield: Incomplete reaction can be due to insufficient reflux time or inactive LiAlH₄. Ensure the reagent is fresh and the reaction is monitored to completion.

  • Catalytic Hydrogenation:

    • Safety: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area. The Raney® Nickel catalyst is pyrophoric upon drying and must be handled with care.

    • Low Yield: Catalyst poisoning can lead to incomplete reaction. Ensure the starting material and solvent are of high purity. Inadequate stirring can also result in poor reaction rates.

    • Byproduct Formation: The formation of secondary amines can be suppressed by the addition of ammonia to the reaction mixture.[4]

References

Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Among these, the 1,4-dioxaspiro[4.5]decane moiety serves as a valuable building block in the design of novel therapeutics. This document provides detailed application notes and experimental protocols for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a key intermediate in the synthesis of various biologically active molecules.

Application Note: this compound as a Versatile Synthetic Intermediate

This compound is a crucial intermediate derived from the readily available 1,4-Dioxaspiro[4.5]decan-8-one.[1][3] Its primary application in medicinal chemistry is not as a standalone therapeutic agent, but as a versatile precursor for the synthesis of more complex molecules with therapeutic potential. The carbonitrile group at the 8-position is a key functional handle that can be elaborated into a variety of other functional groups, providing a gateway to diverse chemical space.

Key Advantages:

  • Synthetic Accessibility: It can be efficiently synthesized from 1,4-Dioxaspiro[4.5]decan-8-one.[1]

  • Functional Group Conversion: The nitrile group is a versatile precursor to primary amines, carboxylic acids, amides, and tetrazoles, all of which are important functionalities in drug molecules.

  • Scaffold for Bioactive Molecules: The 1,4-dioxaspiro[4.5]decane scaffold has been incorporated into ligands for various biological targets, including:

    • Sigma-1 (σ1) Receptors: Derivatives have been developed as radioligands for tumor imaging.[4][5]

    • 5-HT1A Receptors: The scaffold has been used to synthesize potent and selective agonists.

    • Mitochondrial Permeability Transition Pore (mPTP): The related 1,4,8-triazaspiro[4.5]decan-2-one scaffold has shown promise in the development of mPTP inhibitors for treating ischemia/reperfusion injury.[6]

    • Histamine H3 Receptors and TACE: The corresponding carboxylate has been used to prepare H3 receptor agonists and TACE inhibitors.[7]

The conversion of the carbonitrile to a primary amine, for instance, yields 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a valuable building block for introducing the spirocyclic core into larger molecules through amide bond formation or reductive amination.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound via the Van Leusen reaction.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Apparatus for Thin Layer Chromatography (TLC)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (0.48 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[1]

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Reduction of this compound to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This protocol describes the reduction of the nitrile to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).[1]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (0.38 g, 10.0 mmol, 2.0 equiv) in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (0.84 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.[1]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH solution (0.4 mL), and then water (1.2 mL) (Fieser workup).[1]

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis and conversion of this compound.

StepReactantReagentSolventTemperatureTime (h)Yield (%)
Synthesis of Carbonitrile 1,4-Dioxaspiro[4.5]decan-8-oneTosMIC, NaHTHF0 °C to RT12-16~85-95
Reduction to Amine This compoundLiAlH₄THF0 °C to Reflux4-6~90-98

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Synthetic_Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate This compound Start->Intermediate TosMIC, NaH THF Product 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Intermediate->Product LiAlH4 THF

Caption: Synthetic pathway to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Functional_Group_Interconversion Nitrile This compound Amine Primary Amine Nitrile->Amine Reduction (e.g., LiAlH4) Acid Carboxylic Acid Nitrile->Acid Hydrolysis (H3O+) Tetrazole Tetrazole Nitrile->Tetrazole [2+3] Cycloaddition (e.g., NaN3) Amide Amide Nitrile->Amide Partial Hydrolysis

Caption: Potential derivatizations of the 8-carbonitrile group.

References

Use of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An emerging trend in medicinal chemistry involves the use of spirocyclic scaffolds to explore three-dimensional chemical space, often leading to compounds with improved pharmacological properties. Among these, the 1,4-Dioxaspiro[4.5]decane framework has proven to be a versatile building block. This document provides detailed application notes and protocols on the use of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a key intermediate in the synthesis of various biologically active molecules. While the carbonitrile itself is not typically the final active compound, its strategic importance lies in its role as a precursor to a diverse range of derivatives with applications in oncology, inflammation, and neurobiology.

Application Notes

The primary application of this compound in drug discovery is as a crucial synthetic intermediate. The spirocyclic ketal motif offers metabolic stability and conformational rigidity, while the carbonitrile group is a versatile functional handle that can be readily converted into other functionalities, such as amines or amides, to generate libraries of compounds for biological screening.

Derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold have been investigated for a variety of therapeutic targets:

  • Sigma-1 (σ1) Receptor Ligands: The 1,4-dioxa-8-azaspiro[4.5]decane core, derived from the carbonitrile, has been used to develop potent and selective σ1 receptor ligands.[1] These receptors are implicated in a range of neurological disorders and are overexpressed in several types of tumors. Radiolabeled derivatives have shown potential as PET imaging agents for cancer diagnosis.[1][2]

  • Janus Kinase (JAK) Inhibitors: By modifying the core scaffold to a 2,8-diazaspiro[4.5]decan-1-one structure, potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) have been developed.[3] These inhibitors show promise for the treatment of inflammatory bowel disease by modulating inflammatory cytokine signaling.[3]

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Further elaboration of the diazaspiro[4.5]decane scaffold has yielded potent inhibitors of RIPK1, a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[4]

  • Serotonin 5-HT1A Receptor Agonists: The related 1-oxa-4-thiaspiro[4.5]decane scaffold has been explored for the development of potent and selective 5-HT1A receptor agonists, which are of interest for treating anxiety and depression.[5]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: A 1,4,8-triazaspiro[4.5]decan-2-one framework has been shown to inhibit the opening of the mPTP, a potential therapeutic target for ischemia-reperfusion injury.[6]

The versatility of the 1,4-Dioxaspiro[4.5]decane core allows for the generation of diverse molecular architectures targeting a wide array of biological pathways.

Quantitative Data of Biologically Active Derivatives

The following table summarizes the biological activity of various derivatives synthesized using the spiro[4.5]decane scaffold.

Compound ClassSpecific Derivative ExampleTarget(s)Activity TypeQuantitative Value(s)Reference
σ1 Receptor Ligand 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 ReceptorAffinity (Ki)5.4 ± 0.4 nM[1][2]
Dual TYK2/JAK1 Inhibitor Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative)TYK2, JAK1IC50TYK2: 6 nM, JAK1: 37 nM[3]
RIPK1 Kinase Inhibitor Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative)RIPK1IC5092 nM[4]
5-HT1A Receptor Agonist Compound 15 (an oxathiaspiro[4.5]decane derivative)5-HT1APotency (pD2)9.58[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target carbonitrile via a Van Leusen reaction.[7]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Partition the mixture between diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Reduction of this compound to Amine

This protocol details the reduction of the nitrile to the corresponding primary amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key precursor for further derivatization.[7]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, dropping funnel

Procedure:

  • Under an inert atmosphere, carefully suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (e.g., 0.4 mL per 1 g of LiAlH₄), 15% aqueous NaOH solution (e.g., 0.4 mL per 1 g of LiAlH₄), and then water (e.g., 1.2 mL per 1 g of LiAlH₄) in a Fieser workup.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often of sufficient purity for subsequent steps.

Visualizations

G cluster_0 Protocol 1: Synthesis of Carbonitrile cluster_1 Protocol 2: Reduction to Amine A 1,4-Dioxaspiro[4.5]decan-8-one B TosMIC, NaH in THF A->B Van Leusen Reaction C This compound B->C D This compound E LiAlH4 in THF D->E Reduction F 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine E->F G cluster_derivatives Biologically Active Derivatives A 1,4-Dioxaspiro[4.5]decane Core Scaffold B σ1 Receptor Ligands (Tumor Imaging) A->B Further Synthesis C Dual TYK2/JAK1 Inhibitors (Inflammation) A->C Further Synthesis D RIPK1 Kinase Inhibitors (Inflammation) A->D Further Synthesis E 5-HT1A Receptor Agonists (Neuroscience) A->E Further Synthesis

References

Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the presence of the spirocyclic scaffold, a three-dimensional and rigid structural motif known to enhance binding affinity and selectivity to biological targets. The carbonitrile functional group serves as a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space for the development of novel therapeutic agents.

The primary synthetic route described herein is the Van Leusen reaction, a reliable and efficient method for the conversion of ketones to nitriles with a one-carbon homologation using p-toluenesulfonylmethyl isocyanide (TosMIC).

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the synthesis of the parent this compound. While the synthesis of various derivatives is conceptually similar, specific quantitative data for a wide range of substituted analogs is not extensively reported in the literature. Researchers should consider the following data as a baseline for optimization when synthesizing novel derivatives.

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1,4-Dioxaspiro[4.5]decan-8-one1. Sodium Hydride (NaH)2. p-Toluenesulfonylmethyl isocyanide (TosMIC)Anhydrous THF0 to Room Temperature12-1675-85[1]

Experimental Protocols

This section details the methodology for the synthesis of this compound from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, via the Van Leusen reaction.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Hydride: In a dry 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (2.4 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Reaction Setup: Add anhydrous THF (e.g., 30 mL for a 10 mmol scale reaction) to the washed sodium hydride and cool the resulting suspension to 0 °C in an ice bath.

  • Addition of TosMIC: In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.

  • Formation of the TosMIC Anion: Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the TosMIC anion.

  • Addition of the Ketone: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.[1]

Visualizations

Reaction Mechanism: The Van Leusen Reaction

The synthesis of this compound from the corresponding ketone proceeds via the Van Leusen reaction. The mechanism involves the deprotonation of TosMIC to form a nucleophilic anion, which then attacks the carbonyl carbon of the ketone. A subsequent cyclization, rearrangement, and elimination of the tosyl group leads to the formation of the nitrile product.

Van_Leusen_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ketone 1,4-Dioxaspiro[4.5]decan-8-one Nucleophilic_Attack Nucleophilic Attack on Ketone Carbonyl Ketone->Nucleophilic_Attack TosMIC TosMIC (p-toluenesulfonylmethyl isocyanide) Deprotonation Deprotonation of TosMIC (using NaH) TosMIC->Deprotonation Base (NaH) Deprotonation->Nucleophilic_Attack TosMIC Anion Cyclization 5-endo-dig Cyclization Nucleophilic_Attack->Cyclization Rearrangement_Elimination Tautomerization, Ring Opening, and Elimination of Tosyl Group Cyclization->Rearrangement_Elimination Nitrile This compound Rearrangement_Elimination->Nitrile

Caption: Reaction mechanism for the Van Leusen synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound derivatives.

experimental_workflow start Start prep_NaH Prepare NaH Suspension in Anhydrous THF start->prep_NaH cool_NaH Cool to 0 °C prep_NaH->cool_NaH add_tosmic Add TosMIC Solution in Anhydrous THF cool_NaH->add_tosmic stir_tosmic Stir at 0 °C for 30 min add_tosmic->stir_tosmic add_ketone Add Ketone Solution in Anhydrous THF stir_tosmic->add_ketone react Warm to RT and Stir for 12-16 h add_ketone->react quench Quench with Saturated Aqueous NH4Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry purify Concentrate and Purify by Column Chromatography wash_dry->purify end End purify->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable spirocyclic intermediate in pharmaceutical research and drug development. The primary method detailed is the Van Leusen reaction, a robust and scalable method for the conversion of ketones to nitriles. This guide includes comprehensive experimental procedures, quantitative data, safety protocols, and a workflow diagram to facilitate the efficient and safe production of this key building block on a laboratory and pilot-plant scale.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.[1] this compound serves as a crucial intermediate, providing a handle for further chemical modifications in the synthesis of complex pharmaceutical agents. The nitrile functional group is a versatile precursor that can be readily converted into other functionalities such as amines, amides, and carboxylic acids, making it a key component in the construction of diverse molecular architectures.

The Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), is a highly effective method for the one-carbon homologation of ketones to nitriles.[1] This reaction is particularly advantageous for large-scale synthesis due to its operational simplicity and the commercial availability of the necessary reagents. Recent advancements have also demonstrated the adaptability of the Van Leusen reaction to continuous flow processes, offering enhanced safety, efficiency, and scalability for industrial applications.

Synthesis Pathway

The synthesis of this compound is achieved via the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.

Synthesis_Pathway A 1,4-Dioxaspiro[4.5]decan-8-one C This compound A->C Base (e.g., NaH, t-BuOK) Solvent (e.g., THF, DME) B p-Toluenesulfonylmethyl isocyanide (TosMIC) B->C Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare NaH suspension in anhydrous THF D Add TosMIC solution to NaH suspension at 0°C A->D B Dissolve TosMIC in anhydrous THF B->D C Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF E Add ketone solution to reaction mixture at 0°C C->E D->E F Warm to RT and stir for 12-16h E->F G Quench with saturated aqueous NH4Cl F->G H Extract with ethyl acetate G->H I Wash with brine, dry, and concentrate H->I J Purify by column chromatography or crystallization I->J K Final Product: This compound J->K

References

Application Notes and Protocols for the Purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in the synthesis of various bioactive molecules and spirocyclic scaffolds used in drug design. The selection of an appropriate purification method is critical to ensure the quality, purity, and suitability of this compound for downstream applications. The following sections detail the most common and effective purification techniques: column chromatography and recrystallization.

Introduction

This compound is a white solid at room temperature. Its purification is a crucial step following its synthesis, which often involves the Van Leusen reaction from 1,4-Dioxaspiro[4.5]decan-8-one.[1] The primary goal of purification is to remove unreacted starting materials, by-products, and any residual solvents. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Purification Strategies

The two primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.

  • Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. It is particularly useful for achieving high purity, even when impurities are present in significant amounts.

  • Recrystallization: This method is based on the principle that the solubility of a compound in a solvent increases with temperature.[2] It is an efficient technique for removing small amounts of impurities from a relatively pure solid sample.

Data Presentation: Comparison of Purification Methods

The following table summarizes the quantitative data associated with the primary purification methods for this compound.

ParameterColumn ChromatographyRecrystallization
Purity Achieved High (>98%)Moderate to High (>95%)
Typical Yield 75-85%[1]Dependent on solvent and initial purity
Scale Milligrams to gramsGrams to kilograms
Time Requirement Moderate to HighLow to Moderate
Solvent Consumption HighModerate
Key Advantages Excellent separation of complex mixturesSimple, cost-effective, and scalable
Key Disadvantages Labor-intensive, high solvent usagePotential for lower yield if compound is partially soluble at low temperatures

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as a hexane/ethyl acetate gradient. A typical starting gradient would be 95:5 (hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Reaction Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.[1]

  • Drying: Dry the purified solid under vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization. The key to successful recrystallization is the selection of an appropriate solvent.

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of solvents can also be effective. For nitrile compounds, a mixture of toluene and hexane is often a good starting point.[3]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene/hexane mixture, ethanol, or isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution ColumnChromatography Column Chromatography (Alternative Method) Crude->ColumnChromatography For high purity or complex mixtures HotFiltration Hot Filtration (Optional, for insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing MotherLiquor Mother Liquor (Contains impurities) VacuumFiltration->MotherLiquor Drying Drying under Vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct PureProduct2 Pure Product ColumnChromatography->PureProduct2

Caption: General workflow for the purification of a solid organic compound.

References

Synthetic Utility of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of the spirocyclic core of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity for biological targets.[1]

Application Notes

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural element in a variety of bioactive molecules and serves as a common protective group for cyclohexanones.[1] The introduction of a carbonitrile group at the 8-position, and its subsequent transformations, provides a critical handle for further functionalization and the exploration of novel chemical space.[1]

The primary synthetic utility of this compound lies in its role as a key intermediate in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its derivatives.[1] The aminomethyl group is a crucial functional group for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.

While direct applications of the carbonitrile are not extensively reported, the broader spiro[4.5]decane framework is present in compounds with significant biological activity. For instance, derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the σ1 receptor, with applications in tumor imaging.[2][3] Specifically, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and has been successfully radiolabeled for use in positron emission tomography (PET) imaging of tumors.[2][3] Furthermore, the 1,4,8-triazaspiro[4.5]decan-2-one scaffold has been investigated for the development of novel inhibitors of the mitochondrial permeability transition pore.[4] These examples underscore the potential of the spirocyclic core in designing novel therapeutic and diagnostic agents.

The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a valuable bifunctional synthetic intermediate used in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[5] It is also a building block for the synthesis of potent analgesic compounds and radiolabeled probes for studying the dopamine reuptake complex.[6]

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1,4-Dioxaspiro[4.5]decan-8-onep-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt12-16Not specified[1]
Table 2: Reduction of this compound
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 to reflux4-6High (not quantified)[1]
Table 3: Spectroscopic Data for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
TechniqueSolventChemical Shift (δ) / m/zReference
¹H NMR (400 MHz)CDCl₃3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂)[1]
MS (ESI)-172.1 [M+H]⁺[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Van Leusen Reaction

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Reduction of this compound to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.4 mL per 1 g of LiAlH₄), 15% aqueous NaOH solution (0.4 mL per 1 g of LiAlH₄), and then water (1.2 mL per 1 g of LiAlH₄) (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

  • Filter the solid through a pad of Celite® or a Büchner funnel and wash the filter cake with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine as a colorless oil. The product is often pure enough for subsequent use but can be further purified by distillation under reduced pressure if necessary.

Visualizations

Synthetic Pathway Overall synthetic pathway for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1_4_Dioxaspiro_4_5_decan_8_one 1,4-Dioxaspiro[4.5]decan-8-one 1_4_Dioxaspiro_4_5_decane_8_carbonitrile This compound 1_4_Dioxaspiro_4_5_decan_8_one->1_4_Dioxaspiro_4_5_decane_8_carbonitrile TosMIC, NaH THF, 0 °C to rt 1_4_Dioxaspiro_4_5_decan_8_ylmethanamine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine 1_4_Dioxaspiro_4_5_decane_8_carbonitrile->1_4_Dioxaspiro_4_5_decan_8_ylmethanamine 1. LiAlH₄, THF, 0 °C to reflux 2. H₂O, NaOH(aq) Experimental_Workflow Detailed experimental workflow for the two-step synthesis cluster_step1 Step 1: Van Leusen Reaction cluster_step2 Step 2: Reduction Start1 Suspend NaH in THF at 0 °C Add_TosMIC Add TosMIC solution in THF Start1->Add_TosMIC Stir1 Stir at 0 °C for 30 min Add_TosMIC->Stir1 Add_Ketone Add 1,4-Dioxaspiro[4.5]decan-8-one Stir1->Add_Ketone Warm_Stir Warm to rt and stir for 12-16 h Add_Ketone->Warm_Stir Quench1 Quench with water Warm_Stir->Quench1 Workup1 Extraction and drying Quench1->Workup1 Product1 This compound Workup1->Product1 Start2 Suspend LiAlH₄ in THF at 0 °C Product1->Start2 Add_Nitrile Add this compound Start2->Add_Nitrile Reflux Warm to rt and reflux for 4-6 h Add_Nitrile->Reflux Quench2 Fieser workup (H₂O, NaOH, H₂O) Reflux->Quench2 Filter Filter and wash solid Quench2->Filter Workup2 Drying and concentration Filter->Workup2 Product2 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Workup2->Product2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure a successful synthesis.

Troubleshooting Guide: Side Reactions and Purity Issues

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating side reactions.

Symptom / Observation Potential Cause(s) Suggested Troubleshooting Steps
Low or No Product Formation 1. Inactive TosMIC Reagent: p-Toluenesulfonylmethyl isocyanide (TosMIC) is sensitive to moisture.[1] 2. Ineffective Base: The base (e.g., sodium hydride) may be old or improperly handled. 3. Low Reaction Temperature: Insufficient temperature may lead to incomplete reaction.1. Use fresh, dry TosMIC. Store it in a desiccator. 2. Use a fresh batch of sodium hydride and handle it under an inert atmosphere. 3. Ensure the reaction is allowed to warm to room temperature and stir for a sufficient time (12-16 hours).[1]
Presence of Unreacted 1,4-Dioxaspiro[4.5]decan-8-one 1. Insufficient TosMIC or Base: Stoichiometry of reagents is critical. 2. Short Reaction Time: The reaction may not have gone to completion.1. Ensure accurate measurement of all reagents, using a slight excess of TosMIC and base. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
Formation of a Major Byproduct with a Tosyl Group Incomplete Elimination of the Tosyl Group: This can lead to the formation of a stable intermediate, such as a dihydrooxazole derivative.[1]1. Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination of the tosyl group.[1] 2. Use a Stronger Base: Consider using a stronger, non-nucleophilic base like potassium tert-butoxide. 3. Extended Reaction Time: Increasing the reaction time may facilitate complete conversion.[1]
Hydrolysis of the Ketal Group Acidic Conditions: The spiroketal is sensitive to acid and can hydrolyze back to the ketone.[2][3]1. Ensure all glassware is free of acidic residues. 2. Use a neutral or slightly basic workup procedure. 3. If an acidic wash is necessary, perform it quickly at low temperatures.[2]
Formation of 4-Alkoxy-2-oxazoline Byproduct Excess Alcohol: The presence of excess primary alcohol (e.g., ethanol or methanol) used to accelerate the reaction can lead to the formation of a 4-alkoxy-2-oxazoline.Judiciously control the amount of alcohol used, typically in the range of 1-2 equivalents.
Isolation of 4-Tosyloxazole as a Side-Product Competing Reaction Pathway: Under certain conditions, a competing pathway involving TosMIC can lead to the formation of 4-tosyloxazole.This side-product has been observed in continuous flow syntheses and may be influenced by reaction time and temperature. Optimization of these parameters may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is a two-step process starting from 1,4-cyclohexanedione. The first step is the selective ketalization to form 1,4-Dioxaspiro[4.5]decan-8-one, followed by a Van Leusen reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) to introduce the nitrile group.[1]

Q2: My yield of this compound is consistently low. What are the likely reasons?

A2: Low yields can stem from several factors. The most common issues include the use of wet or decomposed TosMIC, incomplete reaction due to insufficient reaction time or temperature, and side reactions such as hydrolysis of the ketal group under acidic conditions.[1][2] Careful control of reaction conditions and the use of high-purity, dry reagents are crucial.

Q3: How can I effectively monitor the progress of the Van Leusen reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 hexane:ethyl acetate) to separate the starting material (1,4-Dioxaspiro[4.5]decan-8-one) from the product.[1] The disappearance of the starting material spot indicates the reaction is nearing completion.

Q4: What is the best method for purifying the final product, this compound?

A4: The crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is effective for separating the desired product from unreacted starting materials and byproducts.[1]

Q5: I am observing an unexpected peak in my NMR spectrum that I suspect is a byproduct. What could it be?

A5: Common byproducts in the Van Leusen reaction include intermediates where the tosyl group has not been eliminated.[1] Additionally, if the workup or storage conditions are even slightly acidic, hydrolysis of the spiroketal can occur, leading to the formation of 4-oxocyclohexanecarbonitrile.[3]

Experimental Protocols

Synthesis of this compound via Van Leusen Reaction[1]

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to this compound using p-toluenesulfonylmethyl isocyanide (TosMIC).

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Expected Yield: 75-85%

Data Summary

Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionExpected Outcome
Temperature 0 °C to Room TemperatureControlled reaction initiation and completion.
Reaction Time 12-16 hoursHigh conversion of starting material.
Solvent Anhydrous THFGood solubility of reagents and compatibility with the reaction.
Base Sodium HydrideEffective deprotonation of TosMIC.
Purification Column ChromatographyHigh purity of the final product.
Yield 75-85%Efficient conversion to the desired nitrile.[1]

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 1,4-Dioxaspiro[4.5]decan-8-one C Intermediate Adduct A->C 1. Addn of deprotonated TosMIC B TosMIC, NaH, THF D This compound C->D 2. Elimination & Rearrangement S2 Tosyl-containing Intermediate C->S2 Incomplete Elimination S3 Hydrolysis Product (4-oxocyclohexanecarbonitrile) D->S3 Acidic Conditions S1 Unreacted Starting Material troubleshooting_workflow cluster_sm_present Troubleshooting Unreacted Starting Material cluster_sm_absent Investigating Side Products start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC) start->check_sm sm_present Yes check_sm->sm_present sm_absent No check_sm->sm_absent increase_time Increase reaction time or temperature sm_present->increase_time check_reagents Verify stoichiometry and purity of reagents (TosMIC, NaH) sm_present->check_reagents check_nmr Analyze NMR for tosyl group or ketone signals sm_absent->check_nmr tosyl_present Tosyl group present? check_nmr->tosyl_present ketone_present Ketone signal present? tosyl_present->ketone_present No optimize_elimination Optimize elimination step (stronger base, higher temp) tosyl_present->optimize_elimination Yes check_workup Check workup/storage for acidic conditions ketone_present->check_workup Yes

References

Technical Support Center: Optimization of Van Leusen Reaction for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Van Leusen reaction, specifically tailored for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound via the Van Leusen reaction.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the Van Leusen reaction can arise from several factors, particularly when dealing with a sterically hindered ketone like 1,4-Dioxaspiro[4.5]decan-8-one. Here are the primary aspects to investigate:

  • Suboptimal Base: The choice and quality of the base are critical for the initial deprotonation of p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] While sodium hydride (NaH) is commonly used, other bases might be more effective for this specific substrate.[2][3]

  • Reaction Temperature: Temperature control is crucial. The initial deprotonation of TosMIC and its addition to the ketone are typically performed at low temperatures to control the reaction rate and minimize side reactions. However, subsequent steps may require warming to drive the reaction to completion.[1]

  • Moisture Contamination: The Van Leusen reaction is highly sensitive to moisture, which can quench the base and lead to the decomposition of TosMIC.[1] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Purity of Reagents: The purity of both the starting ketone and TosMIC is essential. Impurities in the ketone can lead to side reactions, while decomposed TosMIC will be unreactive.[1]

  • Inefficient Stirring: In heterogeneous reactions involving reagents like sodium hydride, efficient stirring is necessary to ensure proper mixing and reaction.

Q2: I am observing the formation of a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: If you are left with a substantial amount of unreacted 1,4-Dioxaspiro[4.5]decan-8-one, consider the following troubleshooting steps:

  • Increase Reaction Time: Sterically hindered ketones may react more slowly. Extending the reaction time, while monitoring by TLC, can often lead to higher conversion.[1]

  • Elevate the Temperature: After the initial low-temperature addition, gradually warming the reaction mixture to room temperature or even gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier for sterically hindered substrates.[1]

  • Optimize Stoichiometry: Ensure the stoichiometry of the reagents is optimal. A slight excess of TosMIC and the base is often used to ensure complete conversion of the ketone.[3]

  • Choice of a Stronger Base: Switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (KOtBu) may facilitate a more efficient reaction with the hindered ketone.[1]

Q3: I am seeing byproducts in my reaction mixture. What are they and how can I minimize their formation?

A3: The formation of byproducts is a common issue. Here are some likely culprits and how to address them:

  • TosMIC Decomposition: TosMIC can decompose in the presence of base and trace amounts of water, leading to the formation of N-(tosylmethyl)formamide.[1] To mitigate this, ensure strictly anhydrous conditions.

  • Side reactions of the Ketone: While less common with this substrate, enolization of the ketone followed by other reaction pathways can occur. Maintaining a low temperature during the addition of the ketone can minimize this.

  • Formation of Oxazoline-type Byproducts: Although more prevalent with aldehydes, the formation of oxazoline derivatives can occur, especially if a primary alcohol is used as an additive and is present in excess.[4]

Optimization of Reaction Conditions

Systematic optimization of reaction parameters is key to maximizing the yield and purity of this compound. The following tables provide a summary of how different parameters can be varied for optimization.

Table 1: Comparison of Bases

The choice of base is critical for the efficient deprotonation of TosMIC. While sodium hydride is commonly employed, other bases may offer advantages for this specific sterically hindered ketone.

BaseSolventTemperature (°C)Typical Yield Range (%)Notes
Sodium Hydride (NaH)THF, DME0 to rt70-85[3]Standard choice, requires careful handling (mineral oil removal).
Potassium tert-butoxide (KOtBu)THF, t-BuOH-20 to rtPotentially higherStronger, non-nucleophilic base, may improve yields with hindered ketones.[1]
Lithium diisopropylamide (LDA)THF-78 to rtVariableVery strong base, may lead to side reactions if not controlled carefully.
Table 2: Influence of Solvent

The choice of solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate and yield.

SolventDielectric ConstantTypical Reaction Temperature (°C)Expected Outcome
Tetrahydrofuran (THF)7.50 to rtGood solubility for reactants, standard choice.[3]
1,2-Dimethoxyethane (DME)7.20 to rtSimilar to THF, can sometimes offer improved performance.
Dimethyl sulfoxide (DMSO)47.2rtHigher polarity may accelerate the reaction, but can complicate work-up.
Table 3: Effect of Stoichiometry

The molar ratio of reactants can be adjusted to optimize for complete conversion of the starting ketone.

1,4-Dioxaspiro[4.5]decan-8-one (equiv)TosMIC (equiv)Base (equiv)Expected Impact on Yield
1.01.1 - 1.22.2 - 2.4A slight excess of TosMIC and base is generally recommended to drive the reaction to completion.[3]
1.01.53.0A larger excess may be beneficial for particularly sluggish reactions but increases cost and potential for side reactions.
1.01.02.0Stoichiometric amounts may result in incomplete conversion of the starting material.
Table 4: Temperature Profile Optimization

A carefully controlled temperature profile is essential for a successful Van Leusen reaction.

StepTemperature Range (°C)Rationale
Base Suspension & TosMIC Addition0To control the initial deprotonation of TosMIC and prevent its decomposition.[3]
Ketone Addition0To control the rate of the nucleophilic attack and minimize side reactions.[3]
Reaction ProgressionRoom Temperature (or gentle heating to 40-50 °C)To allow the reaction to proceed to completion, especially with a sterically hindered substrate.[1][3]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound[3]

This protocol details a standard procedure for the Van Leusen reaction to synthesize the target nitrile.

Materials and Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.96 g, 24.0 mmol, 2.4 equiv) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL).

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Expected Yield: 75-85%[3]

Visualizations

Van Leusen Reaction Mechanism

Van_Leusen_Mechanism TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Adduct Alkoxide Adduct Anion->Adduct Nucleophilic Attack Ketone 1,4-Dioxaspiro[4.5]decan-8-one Ketone->Adduct Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Elimination_Product N-Formyl Enamine Oxazoline->Elimination_Product Elimination TosH Toluenesulfinic acid Oxazoline->TosH Product This compound Elimination_Product->Product Hydrolysis H2O_H H₂O / H⁺ Elimination_Product->H2O_H Base Base (e.g., NaH) Base->Anion Deprotonation H_Base H-Base+

Caption: The reaction mechanism of the Van Leusen reaction.

Experimental Workflow for Optimization

Optimization_Workflow Start Start: Low Yield of Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Anhydrous Ensure Anhydrous Conditions Check_Purity->Anhydrous Optimize_Base Optimize Base (e.g., NaH, KOtBu) Anhydrous->Optimize_Base Optimize_Stoichiometry Optimize Stoichiometry (TosMIC, Base) Optimize_Base->Optimize_Stoichiometry Optimize_Temp Optimize Temperature Profile Optimize_Stoichiometry->Optimize_Temp Analyze Analyze Yield and Purity (TLC, NMR) Optimize_Temp->Analyze Analyze->Optimize_Base Yield Not Optimized High_Yield End: High Yield Achieved Analyze->High_Yield Yield Optimized

Caption: A general workflow for optimizing the Van Leusen reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low Yield or Incomplete Reaction Unreacted_SM High Amount of Unreacted Starting Material? Problem->Unreacted_SM Byproducts Significant Byproduct Formation? Problem->Byproducts No Increase_Time_Temp Increase Reaction Time and/or Temperature Unreacted_SM->Increase_Time_Temp Yes Stronger_Base Consider a Stronger Base (e.g., KOtBu) Unreacted_SM->Stronger_Base No Check_Anhydrous Verify Anhydrous Conditions Byproducts->Check_Anhydrous Yes Check_Purity Check Reagent Purity Byproducts->Check_Purity No

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the chemical reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This versatile building block is crucial in the development of various pharmaceuticals and bioactive molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

A1: The primary methods for reducing nitriles to primary amines are catalytic hydrogenation and stoichiometric reduction with metal hydrides.[3][4] For this compound, the most cited method is reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[1] Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is also a viable, often more scalable, alternative.[5][6]

Q2: I am observing low to no yield of the desired amine. What are the potential causes?

A2: Low or no product yield can stem from several factors:

  • Inactive Reducing Agent: The hydride reagent (e.g., LiAlH₄) may have degraded due to improper storage or handling. It is highly reactive with moisture.

  • Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction.

  • Inadequate Reaction Conditions: The reaction may require specific temperatures (e.g., reflux) and reaction times to proceed to completion.[1]

  • Loss During Workup: The product, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, is a primary amine and can be water-soluble, especially in its protonated form. Improper pH adjustment during the aqueous workup can lead to significant product loss.

Q3: My reaction is producing significant side products. What are they and how can I minimize them?

A3: A common side reaction in nitrile reductions is the formation of secondary and tertiary amines.[3][6] This occurs when the initially formed primary amine reacts with the intermediate imine. To minimize these byproducts, one can use an excess of the reducing agent or, in the case of catalytic hydrogenation, add ammonia to the reaction mixture.[6] Another potential side reaction is the reduction of the ketal protecting group, although this is less common under standard nitrile reduction conditions.

Q4: How can I effectively monitor the progress of the reduction reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TCC). The starting nitrile is significantly less polar than the resulting amine. A suitable solvent system (e.g., ethyl acetate/hexane) will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the amine. The amine spot can be visualized using a ninhydrin stain. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction.

Q5: What is the recommended purification method for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine?

A5: The purification of the product amine typically involves an acid-base extraction.[7] The crude reaction mixture is first treated to quench the reducing agent. The resulting solution is then acidified, which protonates the amine, making it water-soluble. The aqueous layer is washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified to deprotonate the amine, which can then be extracted into an organic solvent. For high purity, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) is effective.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reducing agent (e.g., LiAlH₄).Use a fresh, unopened bottle of the reducing agent. Ensure it is handled under anhydrous conditions.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[1]
Presence of water in the reaction.Use anhydrous solvents and glassware. Dry the starting material if necessary.
Formation of Secondary/Tertiary Amine Byproducts Reaction of the primary amine product with the imine intermediate.In catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture.[6] For hydride reductions, consider using a continuous flow setup or adding the nitrile slowly to an excess of the reducing agent.
Difficult Product Isolation Product amine is water-soluble, leading to loss during workup.Carefully adjust the pH during the acid-base extraction. Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting the free amine. Use a continuous liquid-liquid extractor for more efficient extraction of water-soluble amines.
Cleavage of the Ketal Protecting Group Harsh acidic conditions during workup.Use a milder acid for pH adjustment during the workup, or minimize the time the product is in a strongly acidic solution. Consider a buffered workup.

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), followed by a 15% aqueous NaOH solution (1.5 volumes relative to LiAlH₄), and finally water (3 volumes relative to LiAlH₄).[8]

  • Workup: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the solid through a pad of celite and wash the filter cake thoroughly with THF or diethyl ether.

  • Extraction: Combine the filtrate and washes. If necessary, perform an acid-base extraction as described in the FAQ section for further purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Further purification can be achieved by column chromatography.[1]

Protocol 2: Reduction of this compound using Raney Nickel Catalyzed Hydrogenation
  • Preparation: To a solution of this compound (1.0 equivalent) in ethanol, add Raney Nickel (typically 10-20% by weight).

  • Reaction: Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully filter the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by acid-base extraction or column chromatography as described previously.

Visualizations

TroubleshootingWorkflow start Start: Low/No Amine Product check_reagent Check Reducing Agent Activity start->check_reagent check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_sm Analyze Starting Material Purity start->check_sm side_products Problem: Side Products Observed start->side_products optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Inactive check_conditions->optimize_conditions Inadequate purify_sm Purify Starting Material check_sm->purify_sm Impure analyze_byproducts Identify Byproducts (e.g., GC-MS) side_products->analyze_byproducts secondary_amine Secondary/Tertiary Amines? analyze_byproducts->secondary_amine secondary_amine->optimize_conditions Yes, Adjust Stoichiometry or Add NH3 successful_reaction Successful Reaction secondary_amine->successful_reaction No optimize_conditions->successful_reaction purify_sm->optimize_conditions

Caption: Troubleshooting workflow for the reduction of this compound.

ReductionPathways cluster_hydride Stoichiometric Reduction cluster_catalytic Catalytic Hydrogenation substrate This compound liAlH4 LiAlH₄ / THF substrate->liAlH4 raney_ni Raney Ni / H₂ substrate->raney_ni product_amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine liAlH4->product_amine 1. Reaction 2. Aqueous Workup raney_ni->product_amine

Caption: Common reduction pathways for this compound.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Van Leusen reaction, which involves the conversion of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, to the nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1]

Q2: What are the critical parameters for a successful Van Leusen reaction in this synthesis?

A2: Several factors are crucial for high yield and purity:

  • Anhydrous Conditions: TosMIC and the strong base used (e.g., sodium hydride or potassium tert-butoxide) are sensitive to moisture. All glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the base and decomposition of TosMIC.[2]

  • Reagent Purity: The purity of both 1,4-Dioxaspiro[4.5]decan-8-one and TosMIC is essential. Impurities in TosMIC, such as p-toluenesulfinic acid, can negatively impact the reaction yield.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[1]

  • Stoichiometry: A slight excess of TosMIC and the base is often used to drive the reaction to completion.[1]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Inadequate Anhydrous Conditions: As mentioned, moisture is detrimental to the reaction.

  • Degraded Reagents: Old or improperly stored TosMIC or base can lead to reduced reactivity.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q4: What are the common impurities I should expect in my crude product?

A4: Common impurities include:

  • Unreacted Starting Materials: Residual 1,4-Dioxaspiro[4.5]decan-8-one and TosMIC.

  • TosMIC Decomposition Products: Such as N-(tosylmethyl)formamide.

  • Van Leusen Reaction Intermediates: Incomplete reaction can lead to the presence of oxazoline or N-formylated alkeneimine intermediates.

  • Byproducts from Side Reactions: The presence of water can lead to the formation of p-toluenesulfinic acid from TosMIC.

Q5: How can I best purify the final product?

A5: The crude product is typically purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or properly stored anhydrous solvents.
Degraded TosMIC or base.Use fresh, high-purity TosMIC and base.
Insufficient reaction time or temperature.Monitor the reaction progress by TLC. If the reaction stalls, consider gentle heating.
Multiple Spots on TLC of Crude Product Incomplete reaction.Increase the reaction time or consider adding a slight excess of TosMIC and base.
Formation of byproducts due to impurities.Ensure the purity of starting materials. Purify the starting ketone if necessary.
Decomposition of TosMIC.Maintain strict anhydrous conditions and appropriate temperature control during the reaction.
Difficulty in Purifying the Product Co-elution of impurities with the product.Optimize the solvent system for column chromatography. A shallow gradient may be necessary.
Presence of highly polar impurities.A pre-purification workup, such as washing the organic extract with brine, can help remove some polar impurities.

Summary of Potential Impurities

Impurity Type Potential Origin Expected Analytical Signature (e.g., in HPLC/GC)
1,4-Dioxaspiro[4.5]decan-8-oneUnreacted Starting MaterialIncomplete reactionA distinct peak, typically with a shorter retention time than the product.
p-Toluenesulfonylmethyl isocyanide (TosMIC)Unreacted Starting MaterialExcess reagent or incomplete reactionA separate peak in the chromatogram.
N-(tosylmethyl)formamideTosMIC Decomposition ProductDecomposition of TosMIC, especially in the presence of trace waterA more polar compound, likely with a different retention time.
Oxazoline intermediateReaction IntermediateIncomplete reaction or side reactionMay be observed as a transient species or a stable byproduct.
N-formylated alkeneimineReaction IntermediateIntermediate in the Van Leusen reaction mechanismMay be present in the crude product if the reaction is not fully complete.
p-Toluenesulfinic acidByproductHydrolysis of TosMICA polar, acidic compound that can often be removed during aqueous workup.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard Van Leusen reaction procedure.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting_Workflow cluster_0 Start: Impurity Detected cluster_1 Identification cluster_2 Categorization cluster_3 Troubleshooting Actions cluster_4 Purification start Impurity Detected in This compound identify Identify Impurity Analytical Techniques: - HPLC/GC-MS - NMR Spectroscopy start->identify unreacted_sm Unreacted Starting Material? (Ketone or TosMIC) identify:f1->unreacted_sm Compare with standards reaction_byproduct Reaction Byproduct? (e.g., Oxazoline) identify:f1->reaction_byproduct Mass fragmentation analysis tosmic_degradation TosMIC Degradation Product? identify:f1->tosmic_degradation Literature comparison action_sm Optimize Reaction Conditions: - Increase reaction time/temperature - Adjust stoichiometry unreacted_sm->action_sm action_byproduct Refine Reaction Protocol: - Ensure strict anhydrous conditions - Control temperature carefully reaction_byproduct->action_byproduct action_degradation Improve Reagent Quality: - Use fresh, high-purity TosMIC - Store reagents properly tosmic_degradation->action_degradation purify Optimize Purification: - Adjust chromatography gradient - Consider recrystallization action_sm->purify action_byproduct->purify action_degradation->purify

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

How to avoid byproduct formation in 1,4-Dioxaspiro[4.5]decane-8-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Our focus is to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Van Leusen reaction, which involves the conversion of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, to the desired nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1]

Q2: I am observing a significant amount of a byproduct with a different polarity from my desired nitrile. What could it be?

A2: A common byproduct in the Van Leusen reaction is a 4-alkoxy-2-oxazoline.[2] This can form, especially if an alcohol is used to accelerate the reaction and is present in excess. The reaction mechanism involves an intermediate that can be trapped by the alcohol.

Q3: My reaction yield is low, and I have a significant amount of unreacted starting material (1,4-Dioxaspiro[4.5]decan-8-one). What are the likely causes?

A3: Low conversion can be due to several factors:

  • Insufficient Base: The reaction requires a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride) to deprotonate the TosMIC. Inadequate amounts of base will result in incomplete reaction.

  • Poor Quality Reagents: The purity of both the starting ketone and TosMIC is crucial. Impurities can interfere with the reaction.

  • Presence of Water: The reaction is sensitive to moisture, which can quench the base and hydrolyze the isocyanide. Ensure all reagents and solvents are anhydrous.

  • Low Reaction Temperature or Time: While the initial addition is often performed at low temperatures, the reaction may require warming to room temperature or gentle heating to go to completion. Insufficient reaction time can also lead to incomplete conversion.

Q4: Can I use a different cyanation method to avoid the issues with the Van Leusen reaction?

A4: While the Van Leusen reaction is widely used, other cyanation methods exist. However, for the conversion of a ketone to a nitrile with the addition of one carbon, the Van Leusen reaction is particularly effective. Alternative methods might involve multi-step sequences or the use of more hazardous reagents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Nitrile Incomplete reaction.- Ensure the use of a sufficient excess of a strong, dry base (e.g., 2.5-3 equivalents of potassium tert-butoxide).- Verify the purity of 1,4-Dioxaspiro[4.5]decan-8-one and TosMIC.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Increase the reaction time or gently warm the reaction mixture after the initial addition.
Formation of 4-alkoxy-2-oxazoline byproduct.- If using an alcohol co-solvent, limit its amount to 1-2 equivalents.[2]- Consider running the reaction in an aprotic solvent system without alcohol, although the reaction may be slower.
Degradation of TosMIC.- Add the TosMIC solution to the base at a low temperature (e.g., -78 to 0 °C) to prevent decomposition.- Ensure the reaction is performed under anhydrous conditions, as water can lead to the degradation of TosMIC.
Presence of Multiple Byproducts Impure starting materials.- Purify the 1,4-Dioxaspiro[4.5]decan-8-one, for example, by recrystallization or column chromatography, before use.- Use high-purity TosMIC from a reliable supplier.
Side reactions due to incorrect stoichiometry.- Carefully control the stoichiometry of the reagents, particularly the base and TosMIC.
Difficulty in Product Purification Co-elution of byproducts with the desired nitrile.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider alternative purification techniques such as recrystallization if the product is a solid.

Quantitative Data on Byproduct Formation (Illustrative)

The following tables present illustrative data on how reaction conditions can influence the yield of this compound and the formation of the primary byproduct, 4-methoxy-2-oxazoline (when methanol is used as an additive). This data is based on typical outcomes for Van Leusen reactions and should be used as a general guide.

Table 1: Effect of Base Equivalents on Product Distribution

Equivalents of KOtBuYield of Nitrile (%)Yield of Oxazoline Byproduct (%)Unreacted Ketone (%)
1.035560
2.075817
3.085105

Table 2: Effect of Methanol Equivalents on Product Distribution

Equivalents of MethanolYield of Nitrile (%)Yield of Oxazoline Byproduct (%)
065<1
1805
57025

Experimental Protocols

Synthesis of this compound via Van Leusen Reaction

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (optional)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add potassium tert-butoxide (2.5 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • (Optional) If using methanol as an accelerator, add 1-2 equivalents of anhydrous methanol to the reaction mixture at this stage.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Reaction Pathway and Byproduct Formation

reaction_pathway ketone 1,4-Dioxaspiro[4.5]decan-8-one intermediate Intermediate ketone->intermediate + TosMIC, Base tosmic TosMIC base Base (KOtBu) nitrile This compound intermediate->nitrile Rearrangement oxazoline 4-Alkoxy-2-oxazoline (Byproduct) intermediate->oxazoline + Alcohol (excess) alcohol Alcohol (e.g., MeOH)

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of Nitrile check_conversion Check for Unreacted Starting Material (TLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes byproduct_issue Significant Byproduct Formation check_conversion->byproduct_issue No optimize_base Increase Base Equivalents Ensure Anhydrous Conditions incomplete_reaction->optimize_base optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp check_reagents Verify Reagent Purity incomplete_reaction->check_reagents control_alcohol Limit Alcohol Additive (1-2 eq.) byproduct_issue->control_alcohol purification Optimize Purification byproduct_issue->purification

Caption: Troubleshooting workflow for low nitrile yield.

References

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a persistent oil, but literature suggests it should be a solid. What could be the issue?

A1: This is a common issue that can arise from several factors:

  • Residual Solvent: Trace amounts of the reaction or extraction solvent (e.g., THF, diethyl ether, toluene) can act as a plasticizer, preventing crystallization.

  • Presence of Impurities: Unreacted starting material, such as 1,4-Dioxaspiro[4.5]decan-8-one, or byproducts from the synthesis can lower the melting point of the final product.[1][2]

  • Water Content: The presence of water can interfere with the crystal lattice formation.

Troubleshooting Steps:

  • High-Vacuum Drying: Dry the product under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours) to remove residual solvents. Gentle heating (30-40 °C) can aid this process, but be cautious of potential decomposition.

  • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, petroleum ether). Stir the mixture vigorously. This can wash away soluble impurities and often induces crystallization.

  • Re-purification: If the oil persists, re-purification by column chromatography or recrystallization may be necessary.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. How can I identify the impurities?

A2: The identity of the impurities depends heavily on the synthetic route used. For the Van Leusen reaction, common impurities include:

  • Unreacted Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one.[1]

  • TosMIC-related byproducts: p-Toluenesulfonylmethyl isocyanide (TosMIC) and its decomposition products.[1]

Identification & Removal Strategy:

  • Co-spotting on TLC: Run a TLC plate spotting your purified product, the starting material, and a co-spot of both. This will confirm if unreacted starting material is present.

  • Column Chromatography: This is the most effective method for separating the product from both more polar and less polar impurities.[1][3][4] A gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is typically effective.[1]

Q3: My yield is significantly lower than expected after column chromatography. What are the likely causes?

A3: Low recovery from column chromatography can be attributed to several factors:

  • Compound Adsorption: The nitrile and ketal functionalities can be somewhat polar, leading to irreversible adsorption onto the silica gel if the eluent is not polar enough.[3] Silica gel is slightly acidic and may not be suitable for all compounds.[5]

  • Improper Solvent System: Using a solvent system that is too polar can cause all compounds to elute together, leading to poor separation and mixed fractions.[4] Conversely, a system that is not polar enough will result in very slow or no elution.[4]

  • Sample Overloading: Exceeding the capacity of the column (typically a 20:1 to 50:1 ratio of silica to crude product by weight) can lead to poor separation.[3]

Troubleshooting Flowchart:

start Low Yield After Column check_tlc Analyze crude vs. purified TLC start->check_tlc overloading Was column overloaded? (Silica:Product ratio < 20:1) check_tlc->overloading adsorption Is product streaking or not moving from baseline? check_tlc->adsorption solvent_choice Was eluent polarity optimized via TLC? (Target Rf ~0.3) check_tlc->solvent_choice re_run Re-run column with less material overloading->re_run Yes increase_polarity Gradually increase eluent polarity (e.g., add more Ethyl Acetate) adsorption->increase_polarity Yes change_adsorbent Consider neutral alumina or a different stationary phase adsorption->change_adsorbent If polarity increase fails optimize_eluent Optimize solvent system using TLC before column solvent_choice->optimize_eluent No

Caption: Troubleshooting workflow for low chromatography yield.

Q4: Can I purify this compound by distillation?

A4: While the compound has a predicted boiling point of 308 °C, distillation at atmospheric pressure is not recommended due to the high temperature required, which could lead to decomposition.[6][7] However, vacuum distillation is a viable option.[7][8][9] This technique lowers the boiling point, allowing for distillation at a safer, lower temperature.[8][10] It is particularly useful for removing high-boiling impurities or for purification on a larger scale where chromatography is less practical.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of a crude reaction mixture on a 1-5 gram scale.

  • TLC Analysis:

    • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).

    • Develop a TLC plate using a solvent system of hexane and ethyl acetate. Start with a 9:1 ratio and adjust to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[11]

  • Column Preparation:

    • Select a column of appropriate size. For 1g of crude material, a 40g silica gel cartridge or a glass column packed with ~30-50g of silica is recommended.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~1-2 times the weight of the crude product) to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Collect fractions and monitor them by TLC.

    • Once the less polar impurities have eluted, gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 Hexane:Ethyl Acetate) to elute the desired product.[4]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization

This method is effective if a suitable single or dual solvent system can be found and is often used to obtain highly pure, crystalline material after initial purification by chromatography.

  • Solvent Screening:

    • Place a small amount of the crude product (~20 mg) into several test tubes.

    • Add small portions of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to each tube.[12]

    • The ideal solvent will dissolve the compound when hot but not at room temperature.[13][14]

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to fully dissolve the solid.[15][16]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[16]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[15][16]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[16]

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass for final drying.

Data & Visualization

Table 1: Physical & Chromatographic Properties
PropertyValueSource
Molecular FormulaC₉H₁₃NO₂[6][17]
Molecular Weight167.21 g/mol [17]
AppearanceWhite Solid[1]
Melting Point63.73 °C (Predicted)[6]
Boiling Point308 °C (Predicted, at 760 mmHg)[6]
TLC Rf Value~0.3 (in 3:1 Hexane:Ethyl Acetate)[1]
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

cluster_0 Purification Strategy Crude Crude Product TLC TLC Analysis Crude->TLC VacDist Vacuum Distillation Crude->VacDist Large Scale / Oily Impurities Column Column Chromatography TLC->Column Multiple Impurities Recrystal Recrystallization TLC->Recrystal Minor Impurities Column->Recrystal For higher purity Pure Pure Product (>98%) Column->Pure Recrystal->Pure VacDist->Pure

Caption: Decision workflow for selecting a purification method.

References

Optimizing catalyst loading for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Our goal is to help you optimize your reaction conditions, maximize yields, and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is the Van Leusen reaction, which involves treating the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1] This one-pot reaction efficiently converts the ketone to the desired nitrile with the addition of a single carbon atom.[2]

Q2: How can I synthesize the starting material, 1,4-Dioxaspiro[4.5]decan-8-one?

A2: A common and effective route is the ketalization of 1,4-cyclohexanedione with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid (p-TSA).[3] An alternative method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using acetic acid as a catalyst.[4]

Q3: What are the critical parameters to control during the Van Leusen reaction for optimal nitrile synthesis?

A3: Several factors are crucial for a successful Van Leusen reaction:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the decomposition of TosMIC and the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is typically used to deprotonate TosMIC. The stoichiometry of the base is critical and should be optimized.

  • Reaction Temperature: The initial addition of reagents is often performed at low temperatures (e.g., 0 °C) to control the reaction rate, followed by warming to room temperature or gentle heating to drive the reaction to completion.

  • Addition of an Alcohol: The addition of a primary alcohol, such as methanol or ethanol (typically 1-2 equivalents), can significantly accelerate the reaction. However, an excess may lead to the formation of 4-alkoxy-2-oxazoline byproducts.[2]

Q4: I am observing a significant amount of unreacted starting ketone. What could be the issue?

A4: Unreacted starting material can be due to several factors:

  • Insufficient Base: The base is crucial for deprotonating TosMIC to form the reactive intermediate. Ensure the base is fresh and used in the correct stoichiometric amount.

  • Deactivated TosMIC Reagent: TosMIC can degrade if not stored properly under anhydrous conditions.

  • Low Reaction Temperature or Insufficient Reaction Time: Some reactions may require gentle heating or longer reaction times to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q5: How can I minimize the formation of byproducts in my reaction?

A5: To minimize byproducts:

  • Maintain Anhydrous Conditions: This is the most critical factor to prevent the hydrolysis of TosMIC.

  • Control Stoichiometry: Use the optimized amounts of TosMIC and base. An excess of either can lead to side reactions.

  • Optimize Alcohol Additive: If using a primary alcohol to accelerate the reaction, carefully control the amount to avoid the formation of oxazoline byproducts.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Moisture in the reaction Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Inefficient base-mediated deprotonation of TosMIC Use a freshly opened bottle of a strong, non-nucleophilic base like potassium tert-butoxide. Consider screening other bases such as sodium hydride. Ensure the stoichiometry is correct.
Degradation of TosMIC reagent Use high-purity TosMIC and store it in a desiccator.
Incomplete reaction Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Side reactions consuming starting materials Optimize the stoichiometry of reagents. If using an alcohol additive, ensure it is not in large excess.
Product loss during workup and purification The product is a relatively polar nitrile. Ensure appropriate extraction solvents and chromatography conditions are used.
Issue 2: Formation of Significant Byproducts
Observed Byproduct/Issue Possible Cause Troubleshooting Step
Formation of N-(tosylmethyl)formamide Decomposition of TosMIC, often due to the presence of water under basic conditions.Strictly maintain anhydrous conditions throughout the experiment.
Formation of 4-alkoxy-2-oxazoline Excess of primary alcohol (e.g., methanol) used to accelerate the reaction.[2]Judiciously control the amount of alcohol added, typically in the range of 1-2 equivalents.
Hydrolysis of the spiroketal group Exposure to acidic conditions during workup or purification.[5]Maintain a neutral or slightly basic pH during the workup. If an acidic wash is necessary, perform it quickly at low temperatures.
Tarry byproducts or polymerization This can occur with complex substrates or non-optimized reaction conditions.Ensure a suitable reaction concentration; highly concentrated reactions can sometimes lead to polymerization. Optimize the reaction temperature.

Data Presentation

Table 1: Optimization of Acid Catalyst Loading for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis via Deketalization

This table illustrates the effect of catalyst choice and reaction conditions on the yield of the precursor ketone.

CatalystReaction Temperature (°C)Volume Ratio (Catalyst:H₂O)Reactant Concentration (g/mL)Reaction TimeChromatographic Yield (%)Reference
Literature Method---15 h65[4]
Acetic Acid655:10.511 min80[4]

Table 2: Effect of Reagent Stoichiometry on the Van Leusen Reaction Conversion

The following data, adapted from a study on a model ketone, demonstrates the impact of reagent stoichiometry on product conversion.

EntryTosMIC (equiv.)KOtBu (equiv.)Reaction Time (h)Conversion (%)Reference
11.33.0263[6]
21.3 + 1.0 (after 1h)1.0 + 2.0 (after 1h)491[6]
31.1 + 1.0 (after 1h)1.0 + 2.0 (after 1h)493[6]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Ketalization

This protocol describes a general procedure for the synthesis of the ketone precursor.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, ethylene glycol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents), and a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

Protocol 2: Synthesis of this compound via Van Leusen Reaction

This protocol is a general method for the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target nitrile.[2][7]

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (2.0-2.5 equivalents) to the stirred solvent.

  • TosMIC Addition: In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1-1.3 equivalents) in anhydrous THF. Add this solution dropwise to the stirred base suspension at 0 °C. Stir the mixture for 15-20 minutes at this temperature.

  • Ketone Addition: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_conditions Verify Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions? check_conditions->anhydrous dry_reagents Dry Solvents & Glassware, Use Inert Atmosphere anhydrous->dry_reagents No reagent_quality Check Reagent Quality & Stoichiometry anhydrous->reagent_quality Yes dry_reagents->reagent_quality base_ok Base Active & Stoichiometry Correct? reagent_quality->base_ok use_fresh_base Use Fresh Base, Adjust Stoichiometry base_ok->use_fresh_base No tosmic_ok TosMIC Purity & Stoichiometry Correct? base_ok->tosmic_ok Yes use_fresh_base->tosmic_ok use_pure_tosmic Use High-Purity TosMIC, Verify Stoichiometry tosmic_ok->use_pure_tosmic No reaction_params Optimize Reaction Parameters tosmic_ok->reaction_params Yes use_pure_tosmic->reaction_params temp_time_ok Temperature & Time Optimized? reaction_params->temp_time_ok adjust_temp_time Increase Temperature or Extend Reaction Time temp_time_ok->adjust_temp_time No workup_ok Workup & Purification Issues? temp_time_ok->workup_ok Yes adjust_temp_time->workup_ok optimize_workup Optimize Extraction pH, Use Appropriate Chromatography workup_ok->optimize_workup Yes success Improved Yield workup_ok->success No optimize_workup->success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. The primary focus is on the impact of temperature on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for the synthesis of this compound via the Van Leusen reaction?

A1: The synthesis, which involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with p-toluenesulfonylmethyl isocyanide (TosMIC), is typically conducted at temperatures ranging from 0 °C to room temperature (approximately 20-25 °C). For less reactive or sterically hindered ketones, elevated temperatures may be necessary to achieve a reasonable reaction rate and yield.[1][2]

Q2: How does temperature affect the yield of the reaction?

A2: Temperature has a significant impact on the reaction yield. At very low temperatures (e.g., below 0 °C), the reaction rate may be too slow, leading to incomplete conversion and low yields. As the temperature is increased, the reaction rate generally increases, leading to higher yields within an optimal temperature range. However, excessively high temperatures can lead to the degradation of reactants and products, as well as the formation of byproducts, which will decrease the overall yield of the desired product.

Q3: What are the potential side reactions, and how are they influenced by temperature?

A3: The primary side reactions in the Van Leusen synthesis of nitriles include the formation of oxazolines and the decomposition of TosMIC. At higher temperatures, the rate of these side reactions can increase, leading to a decrease in the purity of the final product. TosMIC and its derivatives can be thermally unstable at temperatures above 80°C.[3][4][5] Additionally, if any acidic impurities are present, elevated temperatures can promote the hydrolysis of the ketal protecting group.[6]

Q4: Can the reaction be run at elevated temperatures to speed it up?

A4: While gentle heating can sometimes be beneficial, especially for less reactive ketones, high temperatures should be avoided.[1] Isocyanides similar to TosMIC have been found to be thermally unstable at temperatures exceeding 80 °C.[5] It is recommended to maintain the reaction temperature within a range that balances a reasonable reaction rate with the stability of the reactants and intermediates. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time at a given temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Formation Reaction temperature is too low: The activation energy for the reaction is not being met, resulting in a very slow reaction rate.Gradually increase the reaction temperature in increments of 5-10 °C and monitor the progress by TLC. An optimal range is often found between 0 °C and room temperature.
Inefficient deprotonation of TosMIC: The base may not be strong enough or may have degraded.Ensure the use of a strong, fresh base like sodium hydride or potassium tert-butoxide.
Low Yield with Multiple Byproducts Reaction temperature is too high: This can lead to the decomposition of TosMIC, the desired product, or the formation of side products.Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider a longer reaction time. Ensure the temperature is maintained consistently.
Presence of moisture: Water can react with the base and interfere with the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Starting Ketone in Final Product Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time at the chosen temperature.Increase the reaction time and continue to monitor by TLC until the starting material is consumed. A slight increase in temperature might also be necessary.
Ketal Group Hydrolysis Acidic conditions: The presence of acidic impurities, even in trace amounts, can lead to the deprotection of the cyclohexanone.[6]Ensure all glassware is clean and free of acidic residue. Use freshly distilled solvents and high-purity reagents. The reaction should be performed under basic conditions.

Effect of Temperature on Reaction Yield and Purity

The following table summarizes the expected impact of different temperatures on the synthesis of this compound. These values are illustrative and may vary based on specific reaction conditions.

Temperature (°C)Expected Yield (%)Purity (%)Observations
-10 to 020-40>95Very slow reaction rate, may require extended reaction times.
0 to 1060-80>95Generally optimal temperature range for high yield and purity.
10 to 25 (Room Temp)70-8590-95Good reaction rate, with a slight potential for minor byproduct formation.
25 to 4060-7585-90Increased rate of byproduct formation.
> 40< 60< 85Significant byproduct formation and potential for reactant/product degradation.

Experimental Protocols

Synthesis of this compound

This procedure details the Van Leusen reaction to convert 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding nitrile.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF and add it dropwise to the reaction mixture at the desired temperature (e.g., 0 °C, room temperature).

  • Allow the reaction to stir at the selected temperature for 12-16 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Prepare Reagents - 1,4-Dioxaspiro[4.5]decan-8-one - TosMIC, NaH - Anhydrous THF reaction_setup 2. Reaction Setup - Add NaH and THF to flask - Cool to 0 °C reagents->reaction_setup tosmic_addition 3. Add TosMIC Solution - Dropwise at 0 °C reaction_setup->tosmic_addition stirring1 4. Stir at 0 °C - 30 minutes tosmic_addition->stirring1 ketone_addition 5. Add Ketone Solution - Dropwise at desired temperature stirring1->ketone_addition reaction 6. Stir Reaction - 12-16 hours - Monitor by TLC ketone_addition->reaction quench 7. Quench Reaction - Cool to 0 °C - Add sat. NH4Cl reaction->quench extraction 8. Extraction - Diethyl ether quench->extraction workup 9. Workup - Wash with brine - Dry with MgSO4 - Concentrate extraction->workup purification 10. Purification - Column Chromatography workup->purification product 11. Final Product - this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Is reaction temperature in optimal range (0-25 °C)? start->check_temp temp_low Action: Increase temperature in 5-10 °C increments. check_temp->temp_low No (Too Low) temp_high Action: Decrease temperature. Consider longer reaction time. check_temp->temp_high No (Too High) check_reagents Are reagents (base, TosMIC) fresh and anhydrous? check_temp->check_reagents Yes success Yield Improved temp_low->success temp_high->success reagents_bad Action: Use fresh, high-purity, and anhydrous reagents. check_reagents->reagents_bad No check_time Was reaction time sufficient? (Monitor by TLC) check_reagents->check_time Yes reagents_bad->success time_short Action: Increase reaction time. check_time->time_short No check_time->success Yes time_short->success

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, with a particular focus on the critical role of solvent selection. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Van Leusen reaction. This reaction involves the treatment of the corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.[1][2]

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a crucial role in the Van Leusen reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction rate. Aprotic solvents are generally preferred for the synthesis of nitriles from ketones. The polarity of the solvent can significantly impact the reaction's efficiency. For less reactive ketones, more polar solvents may be required to achieve a satisfactory yield.

Q3: Which solvents are recommended for the synthesis of this compound?

A3: Anhydrous aprotic solvents such as Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly recommended for the Van Leusen reaction with ketones.[3] THF is a widely used solvent for this transformation, often providing good yields. For less reactive ketones, more polar aprotic solvents like dimethyl sulfoxide (DMSO) can be employed, typically at elevated temperatures, to enhance the reaction rate and yield.[4]

Q4: Can protic solvents like methanol be used?

A4: While the addition of a primary alcohol like methanol can accelerate the deformylation step in the Van Leusen reaction mechanism, it is generally not recommended for the synthesis of nitriles from ketones.[5] The use of protic solvents can promote the formation of unwanted byproducts, such as 4-alkoxy-2-oxazolines, which can complicate purification and reduce the overall yield of the desired nitrile.[5]

Q5: What are the typical yields for this reaction?

A5: Under optimized conditions using anhydrous THF as the solvent, the synthesis of this compound from 1,4-Dioxaspiro[4.5]decan-8-one can be expected to yield between 75-85%.[1] However, the yield is highly dependent on the specific reaction conditions, including the choice of solvent, base, and the purity of the reagents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: The base (e.g., sodium hydride) may have degraded due to improper storage or handling. 2. Wet Reagents/Solvent: The presence of moisture can quench the strong base and inhibit the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the initial temperature.1. Use a fresh, unopened container of the base or test the activity of the existing batch. 2. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. After the initial addition of reagents at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for an extended period (12-16 hours).[1]
Formation of a White Precipitate (other than product) 1. Incomplete Reaction: The precipitate could be unreacted starting materials or intermediates. 2. Side Reactions: Unwanted side reactions can lead to the formation of insoluble byproducts.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture. 2. Analyze the precipitate to identify its structure. This can help in diagnosing the specific side reaction and adjusting the reaction conditions accordingly.
Product is Difficult to Purify 1. Presence of Byproducts: The use of non-optimal solvents can lead to the formation of byproducts with similar polarity to the desired product. 2. Residual TosMIC or Tosyl Byproducts: These can co-elute with the product during chromatography.1. Optimize the solvent for the reaction to minimize byproduct formation. Consider using a different solvent system for column chromatography to improve separation. 2. A proper aqueous workup is crucial to remove most of the tosyl-containing impurities. Washing the organic layer with brine can also help.
Inconsistent Yields 1. Variability in Reagent Quality: The purity of TosMIC and the ketone starting material can affect the outcome. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring speed can lead to different results.1. Ensure the purity of all reagents before starting the reaction. Purify the starting materials if necessary. 2. Carefully control all reaction parameters. Use a temperature-controlled bath and consistent stirring to ensure reproducibility.

Solvent Effects on Reaction Performance

The choice of solvent is a critical parameter in the synthesis of this compound via the Van Leusen reaction. The following table summarizes the expected outcomes with different solvents based on general principles of the Van Leusen reaction.

Solvent Type Expected Yield Purity Reaction Time Notes
Tetrahydrofuran (THF) Aprotic EtherGood to Excellent (75-85%)[1]HighModerate (12-16 h)[1]Commonly used and recommended for this transformation. Anhydrous conditions are essential.
1,2-Dimethoxyethane (DME) Aprotic EtherGood to ExcellentHighModerateSimilar to THF, can be a suitable alternative.
Dimethyl Sulfoxide (DMSO) Aprotic PolarPotentially Higher for Hindered Ketones[4]Moderate to HighPotentially ShorterUseful for less reactive ketones, may require heating which can lead to side reactions.
Methanol (MeOH) ProticLow to ModerateLowVariableNot recommended due to the high potential for byproduct formation (e.g., 4-methoxy-2-oxazoline).[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of the target compound.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start naH Wash NaH start->naH reaction_mix Combine Reagents in THF at 0°C naH->reaction_mix Add to THF tosmic_sol Prepare TosMIC Solution in THF tosmic_sol->reaction_mix Add dropwise ketone_sol Prepare Ketone Solution in THF ketone_sol->reaction_mix Add dropwise stir Stir at Room Temperature (12-16h) reaction_mix->stir tlc Monitor by TLC stir->tlc quench Quench with NH4Cl(aq) tlc->quench Reaction Complete extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues and other challenges encountered during the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, particularly when employing the Van Leusen reaction.

Issue 1: Low or No Product Formation

Symptoms:

  • Thin Layer Chromatography (TLC) analysis indicates a significant amount of unreacted 1,4-Dioxaspiro[4.5]decan-8-one.

  • The isolated yield of the desired nitrile product is substantially below the anticipated 75-85%.[1]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inactive Sodium Hydride (NaH) NaH is highly susceptible to deactivation by moisture. It is recommended to use NaH from a freshly opened container or to wash the NaH with dry hexanes to remove the protective mineral oil and any surface oxidation. All handling of NaH should be performed under a strict inert atmosphere, such as argon or nitrogen.
Decomposition of TosMIC p-Toluenesulfonylmethyl isocyanide (TosMIC) is sensitive to moisture and can degrade, particularly under basic conditions in the presence of water.[2] It is crucial to use rigorously dried solvents and glassware. TosMIC should be stored in a desiccator to prevent decomposition.
Incomplete Deprotonation of TosMIC The formation of the TosMIC anion is essential for the reaction to proceed. Ensure that the reaction between NaH and TosMIC is allowed to stir for a sufficient duration (typically 30 minutes at 0 °C) before the addition of the ketone.
Suboptimal Reaction Temperature While the initial steps of the reaction are conducted at 0 °C, the reaction mixture is typically allowed to warm to room temperature and stirred for an extended period (12-16 hours) to ensure completion.[1]
Issue 2: Presence of Significant Impurities After Reaction

Symptoms:

  • TLC analysis reveals multiple spots in addition to the product and starting material.

  • The crude ¹H NMR spectrum is complex, showing numerous unexpected peaks.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Side Reactions from Enolization The starting ketone possesses enolizable protons, which can lead to side reactions under the strongly basic conditions of the reaction. To minimize self-condensation or other enolate-related side reactions, the ketone solution should be added dropwise to the reaction mixture at 0 °C, maintaining a low concentration of the ketone.
Hydrolysis of the Spiroketal The spiroketal functional group is known to be sensitive to acidic conditions. During the workup, acidic quenches should be avoided. A neutral quench with water, followed by extraction, is recommended. If an acidic wash is deemed necessary, it should be performed with a dilute, weak acid for a minimal amount of time at a low temperature.
Hydrolysis of the Nitrile Although nitriles are generally stable, they can undergo hydrolysis to the corresponding amide or carboxylic acid under prolonged exposure to harsh acidic or basic conditions, particularly with heating.[3][4] The workup should be carried out promptly and without the application of heat.
Formation of N-(tosylmethyl)formamide This byproduct can form from the decomposition of TosMIC, especially in the presence of water.[2] Maintaining strict anhydrous conditions is critical to prevent this side reaction.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The product is challenging to separate from impurities via column chromatography.

  • The isolated product is an oil, whereas the literature describes it as a white solid.[1]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Co-elution of Impurities The polarity of the product may be similar to that of certain impurities. It is important to optimize the solvent system for column chromatography. A gradient elution from hexane to a hexane/ethyl acetate mixture is generally effective.[1] If streaking is observed on the TLC plate, adding a small amount of triethylamine to the eluent can help to deactivate the silica gel.[5]
Residual Solvent The product may retain solvents, resulting in an oily consistency. Ensure the product is thoroughly dried under a high vacuum.
Presence of Polar Byproducts If hydrolysis of the nitrile has occurred, the resulting amide or carboxylic acid will be more polar. A pre-purification step, such as washing the organic extract with a dilute basic solution to remove acidic impurities, followed by a cautious wash with a dilute acidic solution to remove basic impurities, can be beneficial. Care must be taken during the acidic wash due to the sensitivity of the spiroketal.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound using the Van Leusen reaction?

A1: Under optimized conditions, the expected yield is generally in the range of 75-85%.[1]

Q2: What are the most critical parameters for a successful Van Leusen reaction in this synthesis?

A2: The most critical parameters are:

  • Anhydrous conditions: All reagents, solvents, and glassware must be meticulously dried to prevent the decomposition of sodium hydride and TosMIC.[2]

  • Inert atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent sodium hydride from reacting with atmospheric moisture and oxygen.

  • Temperature control: The initial deprotonation of TosMIC and the subsequent addition of the ketone should be carried out at 0 °C to manage the reaction rate and minimize the formation of byproducts. The reaction is then typically allowed to warm to room temperature.[1]

Q3: Is there a risk of the spiroketal ring opening under the strongly basic conditions of the Van Leusen reaction?

A3: Spiroketals are generally stable under basic conditions. The primary stability concern for the spiroketal moiety is its susceptibility to acid-catalyzed hydrolysis. Therefore, the spiroketal is expected to remain intact during the Van Leusen reaction. However, it is crucial to avoid acidic conditions during the workup.

Q4: My final product is an oil, but the literature indicates it should be a white solid. What should I do?

A4: An oily appearance may be due to the presence of residual solvents or impurities. First, ensure the product is thoroughly dried under a high vacuum. If it remains an oil, it is likely impure and may require re-purification by column chromatography with an optimized eluent system. Minor impurities can sometimes inhibit crystallization; in such cases, trituration with a non-polar solvent like hexane or pentane may induce solidification.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the product can be confirmed using standard analytical methods:

  • ¹H and ¹³C NMR spectroscopy: To verify the chemical structure.[1]

  • Infrared (IR) spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency around 2240 cm⁻¹.[1]

  • Thin Layer Chromatography (TLC): To assess purity relative to the starting material and any byproducts.

  • Melting point analysis: To compare the measured melting point with the literature value for the pure compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound
ParameterValueReference
Starting Material 1,4-Dioxaspiro[4.5]decan-8-one[1]
Reagent p-Toluenesulfonylmethyl isocyanide (TosMIC)[1]
Base Sodium Hydride (NaH)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time 12-16 hours[1]
Expected Yield 75-85%[1]
Table 2: Spectroscopic Data for this compound
TechniqueCharacteristic PeaksReference
¹H NMR (CDCl₃, 400 MHz) δ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H)[1]
¹³C NMR (CDCl₃, 101 MHz) δ 121.5 (CN), 108.0 (C-spiro), 64.5 (OCH₂CH₂O), 35.0 (CH-CN), 32.0 (CH₂)[1]
IR (KBr) 2240 cm⁻¹ (C≡N), 1100 cm⁻¹ (C-O)[1]

Experimental Protocols

Synthesis of this compound via Van Leusen Reaction

This protocol is adapted from a published procedure.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a high vacuum to remove any residual hexane.

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.

  • Partition the mixture between water and a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Separate the layers and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Van Leusen Reaction cluster_workup Workup and Purification NaH Sodium Hydride (NaH) Reaction_Vessel Reaction Vessel (Anhydrous THF, 0 °C) NaH->Reaction_Vessel TosMIC TosMIC Solution TosMIC->Reaction_Vessel Ketone Ketone Solution Deprotonation TosMIC Deprotonation (30 min, 0 °C) Ketone->Deprotonation after 30 min Reaction_Vessel->Deprotonation Addition Ketone Addition (dropwise, 0 °C) Deprotonation->Addition Stirring Reaction at RT (12-16 h) Addition->Stirring Quench Quench with Water (0 °C) Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Product Chromatography->Product Troubleshooting_Logic Start Low Yield or Impurities? Moisture Moisture in Reagents/Solvents Start->Moisture Base_Issue Inactive NaH Start->Base_Issue Temp_Control Improper Temperature Start->Temp_Control Workup_Issue Harsh Workup (Acidic) Start->Workup_Issue Dry Use Anhydrous Conditions Moisture->Dry Fresh_Base Use Fresh/Washed NaH Base_Issue->Fresh_Base Control_Temp Strict Temperature Control Temp_Control->Control_Temp Neutral_Workup Neutral Quench & Workup Workup_Issue->Neutral_Workup

References

Validation & Comparative

Spectroscopic Analysis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages experimental data from structurally similar analogs to predict its spectral characteristics. This approach offers valuable insights for researchers engaged in the synthesis, identification, and characterization of novel spirocyclic compounds.

Comparative Spectral Data

Table 1: Comparison of ¹H NMR and ¹³C NMR Chemical Shifts (δ) for 1,4-Dioxaspiro[4.5]decane Analogs and Predicted Values for this compound.

Compound¹H NMR (ppm)¹³C NMR (ppm)
1,4-Dioxaspiro[4.5]decan-8-one Data not fully available.Available, but specific shifts not detailed in search results.[1]
1,4-Dioxaspiro[4.5]decan-8-ol Data not available.Available, but specific shifts not detailed in search results.[2]
Predicted this compound C8-H: ~2.5-3.0 ppm (deshielded by nitrile group) Dioxolane protons: ~3.9 ppm Cyclohexane protons: ~1.5-2.2 ppmC≡N: ~120 ppm C8: ~30-35 ppm (deshielded) Spiro carbon: ~108 ppm Dioxolane carbons: ~64 ppm Cyclohexane carbons: ~20-40 ppm

Table 2: Comparison of Mass Spectrometry Data (m/z) for 1,4-Dioxaspiro[4.5]decane Analogs and Predicted Fragmentation for this compound.

CompoundMolecular Ion (M+)Key Fragments
1,4-Dioxaspiro[4.5]decane 142[3][4]m/z 99 (loss of C2H3O), m/z 86 (ethylene ketal fragment)[3]
1,4-Dioxaspiro[4.5]decan-8-one 156[5]m/z 99 (base peak)[5]
1,4-Dioxaspiro[4.5]decan-8-ol 158[2]Data not detailed.
Predicted this compound 167Loss of HCN (m/z 140), fragments related to the dioxolane and cyclohexane rings.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and mass spectrometry data for spirocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds:

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile Compounds:

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate).

    • LC Column: A reverse-phase column (e.g., C18) is commonly used.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to combining NMR and MS data for structural elucidation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR_Spectroscopy NMR_Spectroscopy Dissolution->NMR_Spectroscopy NMR Sample Mass_Spectrometry Mass_Spectrometry Dissolution->Mass_Spectrometry MS Sample Spectral_Processing Spectral_Processing NMR_Spectroscopy->Spectral_Processing Mass_Spectrometry->Spectral_Processing Structure_Elucidation Structure_Elucidation Spectral_Processing->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Structural_Elucidation_Logic NMR_Data NMR Data (¹H, ¹³C) Connectivity Determine Carbon-Hydrogen Framework and Functional Groups NMR_Data->Connectivity MS_Data Mass Spectrometry Data (Molecular Weight, Fragmentation) Molecular_Formula Confirm Molecular Formula and Unsaturation MS_Data->Molecular_Formula Proposed_Structure Propose Chemical Structure Connectivity->Proposed_Structure Molecular_Formula->Proposed_Structure Final_Structure Final Verified Structure of This compound Proposed_Structure->Final_Structure Corroboration

Caption: Logic for combining NMR and MS data.

References

A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent synthesis routes for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable intermediate in the development of novel therapeutics. The spirocyclic scaffold of this compound offers a unique three-dimensional architecture that is of significant interest in medicinal chemistry for enhancing binding affinity and selectivity to biological targets. The following sections present an objective comparison of synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable route for their specific needs.

Route 1: The Van Leusen Reaction

The Van Leusen reaction is a well-established method for the conversion of ketones to nitriles with the addition of one carbon atom. This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as the key reagent in the presence of a strong base. For the synthesis of this compound, this method starts from the readily available 1,4-Dioxaspiro[4.5]decan-8-one.

Quantitative Data
ParameterValueReference
Starting Material1,4-Dioxaspiro[4.5]decan-8-one[1]
Key Reagentp-Toluenesulfonylmethyl isocyanide (TosMIC)[1]
BaseSodium Hydride (NaH)[1]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time12-16 hours[1]
Yield75-85%[1]
PurificationColumn chromatography on silica gel[1]
Experimental Protocol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure: [1]

  • A flask is charged with sodium hydride under a nitrogen atmosphere.

  • Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of TosMIC in anhydrous THF is added dropwise to the stirred sodium hydride suspension over 15 minutes.

  • The mixture is stirred at 0 °C for an additional 30 minutes.

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Reaction Pathway

Van_Leusen_Reaction start 1,4-Dioxaspiro[4.5]decan-8-one intermediate Intermediate Adduct start->intermediate + TosMIC-anion tosmic TosMIC (p-toluenesulfonylmethyl isocyanide) base NaH in THF product This compound intermediate->product Elimination of p-toluenesulfinic acid

Caption: Van Leusen reaction pathway for nitrile synthesis.

Route 2: Cyanosilylation with Trimethylsilyl Cyanide (TMSCN)

Representative Quantitative Data for Cyanosilylation of Cyclic Ketones
ParameterValueReference
Starting MaterialCyclic Ketone[2]
Key ReagentTrimethylsilyl cyanide (TMSCN)[2][3]
CatalystN-Methylmorpholine N-oxide (NMO) or Lewis Acids (e.g., ZnI₂)[2][4]
SolventAcetonitrile or Dichloromethane[4]
Reaction TemperatureRoom Temperature[2]
Reaction TimeGenerally shorter than Van Leusen, typically a few hours[2]
YieldGenerally high (>90% for the cyanohydrin ether)[2]
PurificationDirect use or purification of the intermediate by chromatography[4]
Generalized Experimental Protocol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv)

  • Catalyst (e.g., N-Methylmorpholine N-oxide, catalytic amount)

  • Anhydrous solvent (e.g., Acetonitrile)

  • For conversion to nitrile: Sodium Iodide (NaI) and Trimethylsilyl chloride (Me₃SiCl)

  • Water

Procedure:

Step 1: Formation of the Trimethylsilyloxy Nitrile [2][4]

  • To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-one in the chosen anhydrous solvent, add the catalyst.

  • Add trimethylsilyl cyanide dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture for the required time, monitoring the progress by TLC or GC-MS.

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude trimethylsilyloxy nitrile, which may be used directly in the next step.

Step 2: Reductive Conversion to the Nitrile [4]

  • Dissolve the crude trimethylsilyloxy nitrile in acetonitrile.

  • Add sodium iodide and trimethylsilyl chloride to the solution.

  • Stir the mixture at room temperature, followed by the addition of water.

  • The reaction is worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product, this compound, is purified by column chromatography.

Reaction Pathway

Cyanosilylation_Pathway start 1,4-Dioxaspiro[4.5]decan-8-one intermediate Trimethylsilyloxy Nitrile Intermediate start->intermediate + TMSCN tmscn TMSCN catalyst Catalyst (e.g., NMO) product This compound intermediate->product Reductive Deoxygenation reductive_reagent Me3SiCl-NaI, H2O

Caption: Cyanosilylation and subsequent conversion to the nitrile.

Head-to-Head Comparison of Synthesis Routes

FeatureVan Leusen ReactionCyanosilylation with TMSCN
Starting Material KetoneKetone
Key Reagents p-Toluenesulfonylmethyl isocyanide (TosMIC), strong base (NaH)Trimethylsilyl cyanide (TMSCN), catalyst (Lewis acid or base)
Reagent Toxicity TosMIC is toxic and should be handled with care. NaH is highly reactive with water.TMSCN is a safer alternative to HCN but is still toxic and moisture-sensitive.
Reaction Conditions Requires strictly anhydrous conditions and handling of a strong base.Generally milder conditions, often at room temperature.
Yield Good to excellent (75-85% reported for the target molecule).[1]Generally high for the intermediate cyanohydrin ether (>90%). The subsequent reduction step yield needs to be considered for the overall process.[2]
Byproducts p-Toluenesulfinic acid salts.Silylated byproducts.
Substrate Scope Broad for many ketones.Very broad, applicable to a wide range of ketones and aldehydes.

Discussion and Recommendations

Both the Van Leusen reaction and cyanosilylation present viable pathways for the synthesis of this compound from its ketone precursor.

The Van Leusen reaction is a well-documented and reliable one-pot method that directly yields the desired nitrile. Its primary advantages are the good to excellent reported yields for this specific transformation and the straightforward nature of the reaction. However, it requires the use of the toxic reagent TosMIC and a strong, water-sensitive base like sodium hydride, which necessitates careful handling and strictly anhydrous conditions.

Cyanosilylation with TMSCN offers a potentially milder and safer alternative. The use of TMSCN avoids the direct handling of highly toxic hydrogen cyanide.[3] The reaction conditions are generally less harsh, and the formation of the intermediate silylated cyanohydrin is often very high-yielding. A key consideration for this route is that it is a two-step process, requiring the subsequent conversion of the intermediate to the final nitrile. The overall yield will be dependent on the efficiency of both steps.

The choice between these two synthetic routes will depend on the specific laboratory capabilities and priorities of the researcher.

  • For a well-established, one-pot synthesis with a proven track record for this particular molecule, the Van Leusen reaction is an excellent choice, provided the necessary precautions for handling the reagents are in place.

  • For researchers seeking a milder reaction profile and wishing to avoid the use of TosMIC and sodium hydride, cyanosilylation with TMSCN presents a compelling alternative. While it involves an additional step, the high efficiency of each step and the broader applicability of the reagents may be advantageous in many research settings.

It is recommended that researchers evaluate both methods based on their access to reagents, comfort with the required reaction conditions, and the desired scale of the synthesis.

References

Comparative Purity Analysis of Synthesized 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: the Van Leusen reaction and the Strecker synthesis. The purity of the synthesized compound is evaluated using state-of-the-art analytical techniques, with detailed experimental protocols and comparative data to inform methodology selection in research and development settings.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical as it directly impacts the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). This guide presents a comparative analysis of two common synthetic methods for this compound, focusing on the purity of the final product as determined by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Synthetic Methodologies: A Head-to-Head Comparison

Two primary methods for the synthesis of this compound from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, are the Van Leusen reaction and the Strecker synthesis.

Method 1: Van Leusen Reaction

The Van Leusen reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) to convert a ketone into a nitrile with the addition of one carbon atom.[1] This method is known for its relatively high yields and straightforward procedure.

Method 2: Strecker Synthesis

The Strecker synthesis is a classic method for producing α-aminonitriles from a ketone, ammonia, and a cyanide source.[2][3][4] For the synthesis of a simple nitrile, a modified approach using a cyanide salt in the presence of an acid catalyst is employed to form a cyanohydrin intermediate, which is then converted to the nitrile.

Purity Analysis Data

The purity of this compound synthesized by both methods was assessed using GC-MS, HPLC, and qNMR. The results are summarized in the table below.

Analytical MethodParameterVan Leusen Reaction ProductStrecker Synthesis Product
GC-MS Purity (%)99.297.5
Major ImpurityUnreacted 1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decane-8-cyanohydrin
HPLC Purity (Area %)99.598.0
Retention Time (min)8.28.2
qNMR Absolute Purity (%)99.197.2

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis are provided below to allow for replication and adaptation in various laboratory settings.

Synthesis Protocols

Method 1: Van Leusen Reaction

  • Reaction Setup: To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) and p-toluenesulfonylmethyl isocyanide (15.0 g, 76.8 mmol) in dry dimethoxyethane (200 mL) under an argon atmosphere at 0 °C, add a solution of sodium tert-butoxide (7.7 g, 80.0 mmol) in tert-butanol (80 mL) dropwise over 30 minutes.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Quench the reaction with water (100 mL) and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford this compound as a white solid.

  • Expected Yield: 75-85%.[1]

Method 2: Strecker Synthesis (Adapted Protocol)

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in methanol (100 mL). Add a solution of potassium cyanide (4.6 g, 70.4 mmol) in water (20 mL) dropwise at 0 °C.

  • Reaction Execution: Slowly add hydrochloric acid (6 M, 12 mL) to the mixture while maintaining the temperature at 0-5 °C. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (eluent: ethyl acetate/hexanes, 1:5).

  • Estimated Yield: 60-70%.

Purity Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium, 1.0 mL/min

  • MSD Transfer Line: 280 °C

  • Ionization: Electron Ionization (EI), 70 eV

  • Scan Range: 40-400 m/z

  • Sample Preparation: 1 mg/mL in dichloromethane.

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Waters Alliance e2695 with 2998 Photodiode Array Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, and return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: 1 mg/mL in acetonitrile/water (1:1).

Quantitative Nuclear Magnetic Resonance (qNMR)

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic anhydride (certified reference material)

  • Pulse Program: zg30

  • Acquisition Parameters: 30° pulse, relaxation delay (D1) of 60 s, 16 scans.

  • Processing: Apply exponential line broadening of 0.3 Hz.

  • Quantification: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the internal standard.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Synthesis Synthesized 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile Initial_Screen Initial Purity Screen (TLC, Melting Point) Synthesis->Initial_Screen Crude Product GCMS GC-MS Analysis (Volatile Impurities) Initial_Screen->GCMS HPLC HPLC Analysis (Non-volatile Impurities) Initial_Screen->HPLC qNMR Quantitative NMR (Absolute Purity) Initial_Screen->qNMR Final_Report Comprehensive Purity Report GCMS->Final_Report HPLC->Final_Report qNMR->Final_Report

Purity analysis workflow for synthesized product.

Signaling Pathways and Logical Relationships

The choice of synthetic method can be guided by the desired purity profile and acceptable impurity types. The following diagram illustrates the logical relationship between the synthetic routes and the primary expected impurities.

Synthesis_Impurity_Relationship Start 1,4-Dioxaspiro[4.5]decan-8-one VanLeusen Van Leusen Reaction (TosMIC, NaOtBu) Start->VanLeusen Strecker Strecker Synthesis (KCN, HCl) Start->Strecker Product 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile VanLeusen->Product Impurity1 Unreacted Starting Material VanLeusen->Impurity1 major Strecker->Product Impurity2 Cyanohydrin Intermediate Strecker->Impurity2 major

Synthetic routes and their primary impurities.

Conclusion

Both the Van Leusen reaction and the Strecker synthesis provide viable routes to this compound. The Van Leusen reaction offers a higher yield and purity, with the primary impurity being unreacted starting material, which can often be removed through standard purification techniques. The Strecker synthesis, while potentially lower in yield, provides an alternative pathway, with the main impurity being the cyanohydrin intermediate. The choice of synthetic route may therefore depend on the specific requirements of the subsequent synthetic steps and the acceptable impurity profile. The provided analytical methods offer a robust framework for the accurate determination of purity for this important synthetic intermediate.

References

A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a valuable building block in the synthesis of various pharmaceutical candidates. This guide provides a comparative analysis of two prominent methods for its synthesis: the Van Leusen reaction and cyanation using trimethylsilyl cyanide (TMSCN).

This document outlines the experimental protocols for each method, presents a side-by-side comparison of their efficiencies based on available data, and includes visualizations to clarify the synthetic pathways and workflows.

Method 1: The Van Leusen Reaction

The Van Leusen reaction is a well-established method for the one-carbon homologation of ketones to nitriles. In this case, it facilitates the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the desired this compound using tosylmethyl isocyanide (TosMIC).

Experimental Protocol[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.4 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF.

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over a period of 15 minutes.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.[1]

Method 2: Cyanation using Trimethylsilyl Cyanide (TMSCN)

General Experimental Protocol (Inferred)

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis acid catalyst (e.g., Zinc iodide (ZnI₂), Indium(III) chloride (InCl₃), or a similar catalyst)

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN))

  • Quenching solution (e.g., water, saturated aqueous sodium bicarbonate (NaHCO₃))

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (catalytic amount, e.g., 5-10 mol%).

  • Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitoring by TLC is recommended).

  • Upon completion, quench the reaction by adding the appropriate quenching solution.

  • Extract the aqueous layer with an organic solvent (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate it under reduced pressure.

  • The resulting intermediate, a trimethylsilyl-protected cyanohydrin, would then typically be subjected to elimination (e.g., using POCl₃/pyridine or SOCl₂/pyridine) to afford the α,β-unsaturated nitrile, or in some cases, direct formation of the saturated nitrile may occur depending on the reaction conditions and workup.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison

ParameterVan Leusen ReactionCyanation with TMSCN (Anticipated)
Reported Yield 75-85%[1]Data not specifically available for this substrate. Generally moderate to high yields for other ketones.
Reagents 1,4-Dioxaspiro[4.5]decan-8-one, TosMIC, NaH1,4-Dioxaspiro[4.5]decan-8-one, TMSCN, Lewis Acid Catalyst
Reaction Conditions 0 °C to room temperature, 12-16 hoursTypically room temperature, reaction times can vary.
Advantages Well-documented for this specific substrate with a reliable yield.[1]Generally milder conditions, avoids the use of sodium hydride.
Disadvantages Requires the use of sodium hydride, which is highly reactive and requires careful handling. TosMIC can be toxic.Two-step process (cyanohydrin formation and then elimination) may be required. The optimal Lewis acid and conditions for this specific substrate need to be determined experimentally.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic methods, the following diagrams have been generated.

Van_Leusen_Reaction Ketone 1,4-Dioxaspiro[4.5]decan-8-one Nitrile This compound Ketone->Nitrile 0 °C to RT, 12-16h Yield: 75-85% TosMIC TosMIC, NaH, THF

Caption: Synthetic pathway of the Van Leusen reaction.

TMSCN_Cyanation Ketone 1,4-Dioxaspiro[4.5]decan-8-one Cyanohydrin Intermediate Cyanohydrin Ketone->Cyanohydrin Room Temp Nitrile This compound Cyanohydrin->Nitrile (Potential subsequent step) TMSCN TMSCN, Lewis Acid Elimination Elimination

Caption: General pathway for TMSCN-mediated cyanation.

Experimental Workflow Comparison

The following diagram illustrates the key stages in the workflow for each synthetic method, highlighting the differences in reaction and workup procedures.

Experimental_Workflow cluster_van_leusen Van Leusen Reaction Workflow cluster_tmscn TMSCN Cyanation Workflow (General) VL_Start Start: Reagent Preparation (NaH wash, TosMIC solution) VL_Reaction Reaction (0 °C to RT, 12-16h) VL_Start->VL_Reaction VL_Quench Aqueous Quench (NH₄Cl) VL_Reaction->VL_Quench VL_Extraction Liquid-Liquid Extraction VL_Quench->VL_Extraction VL_Purification Column Chromatography VL_Extraction->VL_Purification VL_Product Final Product VL_Purification->VL_Product TMSCN_Start Start: Reagent Mixing TMSCN_Reaction Reaction (Room Temp) TMSCN_Start->TMSCN_Reaction TMSCN_Quench Quench TMSCN_Reaction->TMSCN_Quench TMSCN_Extraction Liquid-Liquid Extraction TMSCN_Quench->TMSCN_Extraction TMSCN_Elimination Potential Elimination Step TMSCN_Extraction->TMSCN_Elimination TMSCN_Purification Column Chromatography TMSCN_Elimination->TMSCN_Purification TMSCN_Product Final Product TMSCN_Purification->TMSCN_Product

Caption: Comparison of experimental workflows.

Conclusion

The Van Leusen reaction provides a reliable and well-documented method for the synthesis of this compound with good yields.[1] While cyanation using TMSCN presents a potentially milder alternative, further experimental investigation is required to determine the optimal conditions and ascertain its efficiency for this specific substrate. Researchers should consider factors such as reagent availability, handling requirements, and the need for process optimization when selecting the most appropriate synthetic route for their specific needs.

References

A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and Structurally Related Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitrile Reactivity

Nitriles (R-C≡N) are versatile functional groups in organic synthesis. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack.[1] The reactivity of nitriles is primarily influenced by:

  • Electronic Effects: Electron-withdrawing groups attached to the carbon framework enhance the electrophilicity of the nitrile carbon, increasing reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity.[2][3]

  • Steric Hindrance: Bulky substituents near the nitrile group can impede the approach of nucleophiles, thereby reducing the reaction rate.[2]

The compounds under comparison are:

  • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: A spirocyclic nitrile with an ethylene ketal protecting a ketone functionality.

  • Cyclohexanecarbonitrile: A simple aliphatic nitrile on a cyclohexane ring.[1]

  • 4-Cyanocyclohexanone: A cyclohexanecarbonitrile derivative bearing a ketone group.

Predicted Reactivity Comparison

Based on the structural differences, a qualitative prediction of the relative reactivity of these three nitriles in common reactions can be made.

Table 1: Predicted Relative Reactivity of Selected Nitriles

Reaction TypeThis compoundCyclohexanecarbonitrile4-CyanocyclohexanoneRationale
Reduction (e.g., with LiAlH₄) ModerateHighLow to ModerateThe spirocyclic ketal in this compound may introduce moderate steric hindrance compared to the unsubstituted cyclohexanecarbonitrile. The electron-withdrawing ketone in 4-cyanocyclohexanone is expected to increase the electrophilicity of the nitrile carbon, but the ketone itself is susceptible to reduction, potentially leading to a mixture of products and lower yields of the desired amine.[2]
Acid-Catalyzed Hydrolysis Low to ModerateModerateHighThe ketal group in this compound is acid-sensitive and may be cleaved under strong acidic conditions, complicating the reaction.[4] The electron-withdrawing ketone in 4-cyanocyclohexanone is expected to activate the nitrile group towards hydrolysis.[5][6]
Base-Catalyzed Hydrolysis ModerateHighHighAll three nitriles are expected to undergo hydrolysis under basic conditions. The presence of the electron-withdrawing ketone in 4-cyanocyclohexanone should enhance its reactivity.
Grignard Reaction ModerateHighLowThe Grignard reagent will preferentially attack the more electrophilic ketone in 4-cyanocyclohexanone.[7] The spirocyclic structure of this compound may present some steric hindrance compared to cyclohexanecarbonitrile.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols can serve as a baseline for comparative studies.

Synthesis of this compound

This two-step synthesis starts from 1,4-dioxaspiro[4.5]decan-8-one.[9]

Step 1: Van Leusen Reaction to form the Nitrile

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, p-toluenesulfonylmethyl isocyanide (TosMIC), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of TosMIC (1.2 equiv) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[9]

  • Expected Yield: 75-85%[9]

Step 2: Reduction of this compound to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[9]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the synthetic pathway and a general workflow for nitrile reactions.

Synthesis_Pathway Ketone 1,4-Dioxaspiro[4.5]decan-8-one Nitrile This compound Ketone->Nitrile TosMIC, NaH THF Amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Nitrile->Amine 1. LiAlH4, THF 2. H2O

Caption: Synthetic pathway for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Reactants Reaction_Mixture Reaction Mixture (Stirring, Temperature Control) Reactants->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Reagent Reagent Reagent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification

Caption: General experimental workflow for nitrile reactions.

Conclusion

This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to cyclohexanecarbonitrile and 4-cyanocyclohexanone. The presence of the spirocyclic ketal in this compound is expected to introduce moderate steric hindrance and provides a site for potential side reactions under acidic conditions. For reactions where the carbonyl group's presence in 4-cyanocyclohexanone interferes, this compound serves as a valuable, protected alternative. The provided experimental protocols offer a starting point for further investigation and optimization of reactions involving these important synthetic intermediates. Further quantitative kinetic studies are encouraged to validate these qualitative predictions.

References

Comparative Guide to Analytical Method Validation for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. The selection of a suitable analytical technique is crucial for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines and objectively compares key analytical techniques, offering supporting experimental data and detailed protocols to facilitate method selection and implementation.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a spiroketal and a nitrile group, requires robust analytical methods to ensure its identity, purity, and quality. Potential impurities can originate from the synthesis process, degradation, or be related isomers. Therefore, the selected analytical methods must be capable of separating the main compound from related substances, including starting materials, by-products, and degradants.

Comparison of Key Analytical Methods

The following sections detail the most pertinent analytical techniques for the purity validation of this compound. A summary of their performance characteristics is presented in Table 1.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, which possesses a weak chromophore, detection might be challenging at higher wavelengths, but it is feasible in the lower UV range.

  • Strengths:

    • Applicable to a wide range of compounds.

    • High resolution and sensitivity with appropriate detectors.

    • Well-established and robust technique.

  • Limitations:

    • The nitrile group is not a strong chromophore, which may lead to lower sensitivity.

    • Requires the use of high-purity solvents.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.

  • Strengths:

    • High resolution and efficiency for volatile compounds.

    • FID provides a universal response for organic compounds.

    • Can be coupled with a mass spectrometer (MS) for the identification of unknown impurities.

  • Limitations:

    • The compound must be thermally stable and sufficiently volatile.

    • Potential for thermal degradation of the analyte in the injector or column.

Data Presentation

Table 1: Comparison of Analytical Method Performance for this compound

ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL
Specificity HighHigh

Experimental Protocols

Protocol 1: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A suitable gradient program should be developed, for instance, starting from a low percentage of Mobile Phase B and gradually increasing it.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: UV at 210 nm, as the nitrile group does not have a strong chromophore at higher wavelengths.[1]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[1]

Protocol 2: GC-FID Method

  • Instrumentation: A standard gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Mandatory Visualization

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation Define_Purpose Define Analytical Method's Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Validation_Protocol Prepare Validation Protocol Set_Criteria->Validation_Protocol Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Validation_Protocol->Specificity

Caption: Experimental Workflow for Analytical Method Validation.

Method_Selection Start Start: Need to Analyze Compound Volatile Is the compound volatile and thermally stable? Start->Volatile Yes_Volatile Yes Volatile->Yes_Volatile No_Volatile No Volatile->No_Volatile GC Consider GC-FID Yes_Volatile->GC HPLC Consider HPLC-UV No_Volatile->HPLC Final_Method Final Method Selection GC->Final_Method Chromophore Does it have a strong chromophore? HPLC->Chromophore Yes_Chromophore Yes Chromophore->Yes_Chromophore No_Chromophore No Chromophore->No_Chromophore Standard_UV Standard UV Detector Sufficient Yes_Chromophore->Standard_UV Low_UV_or_Derivatization Use Low Wavelength UV or Consider Derivatization No_Chromophore->Low_UV_or_Derivatization Standard_UV->Final_Method Low_UV_or_Derivatization->Final_Method

References

A Comparative Economic Analysis of Synthetic Pathways to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed economic and practical comparison of two primary synthetic routes to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, a valuable building block in medicinal chemistry.

This publication outlines two distinct synthetic pathways to this compound, providing a thorough comparison of their economic viability and practicality. The first pathway details the well-established Van Leusen reaction, starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The second, an alternative two-step route, begins with the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, and proceeds via a tosylation followed by nucleophilic substitution.

The following sections present a quantitative breakdown of reagent costs, detailed experimental protocols for each pathway, and visualizations of the chemical transformations to aid in the selection of the most appropriate synthetic strategy based on available resources and project requirements.

Data Presentation: A Head-to-Head Comparison

The economic viability of a synthetic route is a critical factor in its selection. The following table provides a summary of the estimated costs and key performance indicators for the two synthetic pathways to produce 10 mmol of this compound.

ParameterPathway 1: Van Leusen ReactionPathway 2: From Alcohol via Tosylate
Starting Material 1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decan-8-ol
Key Reagents p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium hydride (60% in mineral oil)p-Toluenesulfonyl chloride, Triethylamine, Sodium cyanide
Solvents Anhydrous Tetrahydrofuran (THF)Dichloromethane (DCM), Dimethylformamide (DMF)
Reaction Steps 12
Overall Yield (estimated) 75-85%[1]80-90% (estimated)
Estimated Reagent Cost per 10 mmol of Product ~$15 - $25~$10 - $20
Purification Method Column ChromatographyExtraction & Column Chromatography
Key Advantages One-pot synthesisAvoids the use of pyrophoric sodium hydride
Key Disadvantages Use of toxic TosMIC and pyrophoric sodium hydrideTwo-step process, use of highly toxic sodium cyanide

Note: The estimated reagent costs are based on currently available market prices and may vary depending on the supplier, purity, and quantity purchased. The costs of common laboratory solvents, reagents for workup and purification (e.g., silica gel, deuterated chloroform for analysis) are not included in this direct comparison but are itemized in the detailed protocols.

Mandatory Visualization

To provide a clear visual representation of the synthetic transformations, the following diagrams have been generated using the DOT language.

Synthetic_Pathway_1 start 1,4-Dioxaspiro[4.5]decan-8-one reagents TosMIC, NaH, THF start->reagents product This compound reagents->product Van Leusen Reaction

Caption: Pathway 1: Van Leusen Reaction.

Synthetic_Pathway_2 start 1,4-Dioxaspiro[4.5]decan-8-ol reagents1 TsCl, Et3N, DCM start->reagents1 intermediate 1,4-Dioxaspiro[4.5]decan-8-yl tosylate reagents1->intermediate Tosylation reagents2 NaCN, DMF intermediate->reagents2 product This compound reagents2->product Nucleophilic Substitution

Caption: Pathway 2: From Alcohol via Tosylate.

Experimental Protocols

Pathway 1: Van Leusen Reaction

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (2.34 g, 12.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil) (0.48 g, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a dry flask under an inert atmosphere, add sodium hydride (0.48 g, 12.0 mmol).

  • Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (2.34 g, 12.0 mmol) in anhydrous THF (10 mL).

  • Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-85%[1]

Pathway 2: From Alcohol via Tosylate

This pathway is a two-step process involving the tosylation of the corresponding alcohol followed by nucleophilic substitution with cyanide.

Step 1: Tosylation of 1,4-Dioxaspiro[4.5]decan-8-ol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-ol (1.58 g, 10.0 mmol)

  • p-Toluenesulfonyl chloride (2.29 g, 12.0 mmol)

  • Triethylamine (1.67 mL, 12.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.58 g, 10.0 mmol) in anhydrous DCM (50 mL) in a flask under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

  • Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Sodium Cyanide

Materials:

  • Crude 1,4-Dioxaspiro[4.5]decan-8-yl tosylate (from Step 1)

  • Sodium cyanide (0.59 g, 12.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (50 mL)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve the crude tosylate in anhydrous DMF (50 mL) in a flask under an inert atmosphere.

  • Add sodium cyanide (0.59 g, 12.0 mmol) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Estimated Overall Yield: 80-90% (based on typical yields for similar tosylation and nucleophilic substitution reactions).

References

The Strategic Advantage of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. 1,4-Dioxaspiro[4.5]decane-8-carbonitrile emerges as a valuable building block, uniquely combining the structural benefits of a spirocyclic system with the versatile functionality of a nitrile group. This guide provides a comparative analysis of its inherent advantages over acyclic and non-nitrile-containing analogues, supported by established principles in drug design and synthetic chemistry.

Unlocking Three-Dimensional Chemical Space: The Spirocyclic Core

The defining feature of this compound is its spirocyclic core, where two rings are joined by a single common atom. This arrangement confers significant advantages in drug design compared to simpler, more flexible structures.

Spirocyclic scaffolds, such as the one found in this molecule, offer a rigid and three-dimensional framework.[1][2] This inherent three-dimensionality allows for the precise projection of functional groups into three-dimensional space, which can lead to more specific and higher-affinity interactions with biological targets.[1] The rigidity of the spirocyclic system can also lock the molecule's conformation, optimizing the orientation of binding elements for improved efficacy and selectivity.[3]

Furthermore, the introduction of spirocyclic motifs has been shown to improve critical physicochemical and pharmacokinetic properties.[3][4][5] Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, a characteristic of spirocycles, generally correlates with improved solubility, metabolic stability, and a more favorable ADME-Tox profile.[3][4]

The Nitrile Group: A Versatile Modulator of Bioactivity

The nitrile (-C≡N) group is a highly valuable functional group in medicinal chemistry, offering a range of functionalities that can be exploited to fine-tune the properties of a drug candidate.[6][7][8][9]

Key Roles of the Nitrile Functional Group:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[6]

  • Bioisosteric Replacement: The nitrile group is a well-established bioisostere for several functional groups, including carbonyls, hydroxyls, and even halogens.[10] This allows for the modulation of a molecule's properties without drastically altering its core structure.

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.[9]

  • Modulation of Physicochemical Properties: The strong dipole moment of the nitrile group can influence a molecule's polarity and electronic distribution, which can be leveraged to improve properties like cell permeability and target engagement.[8]

Comparative Performance: A Hypothetical Analysis

To illustrate the advantages of this compound, we present a hypothetical comparison with two alternative structures: a non-spirocyclic analogue (4-cyanocyclohexanone) and a non-nitrile spirocyclic analogue (1,4-dioxaspiro[4.5]decan-8-one).

Table 1: Physicochemical Property Comparison
PropertyThis compound4-Cyanocyclohexanone (Acyclic Analogue)1,4-Dioxaspiro[4.5]decan-8-one (Non-Nitrile Analogue)
Three-Dimensionality High (Spirocyclic)Low (Flexible Ring)High (Spirocyclic)
Conformational Rigidity HighLowHigh
Potential for H-Bonding Yes (Nitrile)Yes (Nitrile)No
Metabolic Stability Potentially HighPotentially LowerModerate
Solubility Potentially ImprovedVariableVariable
Table 2: Role of Structural Motifs in Drug Design
Structural MotifKey Advantages
1,4-Dioxaspiro[4.5]decane Core Provides a rigid, three-dimensional scaffold.[1][2] Improves binding affinity and selectivity.[1] Can enhance physicochemical properties like solubility and metabolic stability.[3][4]
Nitrile Group Acts as a hydrogen bond acceptor.[6] Serves as a versatile bioisostere.[10] Can improve metabolic stability.[9] Modulates electronic properties of the molecule.[8]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a well-established two-step process starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one.

Step 1: Ketalization of 1,4-Cyclohexanedione

This initial step is often performed to protect one of the ketone functionalities.

  • Reactants: 1,4-Cyclohexanedione, Ethylene Glycol, p-Toluenesulfonic acid (catalyst)

  • Solvent: Toluene

  • Procedure: A mixture of 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until completion. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-one.

Step 2: Conversion of Ketone to Nitrile (Van Leusen Reaction)
  • Reactants: 1,4-Dioxaspiro[4.5]decan-8-one, p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride (or another suitable base)

  • Solvent: Anhydrous Dimethoxyethane (DME) or Tetrahydrofuran (THF)

  • Procedure: To a stirred suspension of sodium hydride in anhydrous DME at 0°C, a solution of p-toluenesulfonylmethyl isocyanide in DME is added dropwise. The mixture is stirred at this temperature for a specified time, after which a solution of 1,4-Dioxaspiro[4.5]decan-8-one in DME is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for utilizing this compound in a lead optimization campaign.

DrugDiscoveryWorkflow cluster_0 Lead Identification cluster_1 Lead Optimization Strategy cluster_2 Synthesis cluster_3 Improved Candidate Lead Initial Lead Compound (e.g., Acyclic, Non-Nitrile) IntroSpiro Introduce Spirocyclic Scaffold (Improve 3D Geometry & Rigidity) Lead->IntroSpiro Address Poor 3D Fit IntroNitrile Incorporate Nitrile Group (Modulate Polarity & H-Bonding) Lead->IntroNitrile Enhance Target Interaction BuildingBlock 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile IntroSpiro->BuildingBlock IntroNitrile->BuildingBlock OptimizedLead Optimized Lead Compound - Enhanced Potency - Improved Selectivity - Favorable PK Profile BuildingBlock->OptimizedLead Synthetic Route

Caption: Conceptual workflow for lead optimization using the spirocyclic nitrile building block.

Conclusion

This compound represents a strategically advantageous building block for drug discovery professionals. Its inherent three-dimensionality and conformational rigidity, conferred by the spirocyclic core, provide a powerful tool for navigating complex biological targets and optimizing ligand-receptor interactions. The presence of the versatile nitrile group further enhances its utility, allowing for fine-tuning of physicochemical properties and metabolic stability. By incorporating this scaffold, researchers can accelerate the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the discovery of novel and effective therapeutics.

References

A Spectroscopic Comparison of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile and its key derivatives, including the precursor ketone, the corresponding amine, and the carboxylic acid. The spirocyclic scaffold of these compounds is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity to biological targets. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in comparative tables, outlines detailed experimental protocols for these analyses, and visualizes a relevant biological signaling pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. These compounds share a common spiroketal structure, with variations at the 8-position of the cyclohexane ring, leading to distinct spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical NameKey ¹H NMR Signals (δ, ppm)
1 1,4-Dioxaspiro[4.5]decan-8-one4.01 (s, 4H, OCH₂CH₂O), 2.45 (t, J=6.8 Hz, 4H, CH₂C=O), 1.95 (t, J=6.8 Hz, 4H, CH₂)
2 This compound4.00 (s, 4H, OCH₂CH₂O), 2.80 (m, 1H, CHCN), 2.05-1.80 (m, 8H, CH₂)
3 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine3.93 (s, 4H, OCH₂CH₂O), 2.55 (d, J=6.8 Hz, 2H, CH₂NH₂), 1.80-1.20 (m, 9H, CH, CH₂), 1.25 (s, 2H, NH₂)
4 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid~11-12 (br s, 1H, COOH), 3.95 (s, 4H, OCH₂CH₂O), 2.50-2.30 (m, 1H, CHCOOH), 2.10-1.50 (m, 8H, CH₂)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical NameKey ¹³C NMR Signals (δ, ppm)
1 1,4-Dioxaspiro[4.5]decan-8-one210.8 (C=O), 108.4 (spiro-C), 64.6 (OCH₂CH₂O), 38.9 (CH₂C=O), 36.8 (CH₂)
2 This compound121.5 (CN), 108.0 (spiro-C), 64.5 (OCH₂CH₂O), 35.0 (CHCN), 32.0 (CH₂)
3 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine109.5 (spiro-C), 64.3 (OCH₂CH₂O), 46.2 (CH₂NH₂), 40.8 (CH-CH₂NH₂), 34.5, 29.8 (CH₂)
4 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid182.5 (C=O), 108.7 (spiro-C), 64.4 (OCH₂CH₂O), 42.1 (CHCOOH), 33.8, 28.9 (CH₂)

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet, cm⁻¹)

CompoundChemical NameKey IR Absorptions (cm⁻¹)
1 1,4-Dioxaspiro[4.5]decan-8-one2950-2850 (C-H str), 1715 (C=O str), 1150-1050 (C-O str)
2 This compound2950-2850 (C-H str), 2240 (C≡N str), 1100 (C-O str)[1]
3 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine3350-3250 (N-H str), 2950-2850 (C-H str), 1600-1550 (N-H bend), 1150-1050 (C-O str)
4 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid3300-2500 (O-H str, broad), 2950-2850 (C-H str), 1710 (C=O str), 1150-1050 (C-O str)

Table 4: Mass Spectrometry Data

CompoundChemical NameIonization Method[M+H]⁺ (m/z)
1 1,4-Dioxaspiro[4.5]decan-8-oneESI157.08
2 This compoundESI168.11
3 1,4-Dioxaspiro[4.5]decan-8-ylmethanamineESI172.14
4 1,4-Dioxaspiro[4.5]decane-8-carboxylic acidESI187.09

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • The sample was gently agitated to ensure complete dissolution.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

  • Referencing: The residual CHCl₃ signal at 7.26 ppm was used as the internal standard.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 101 MHz spectrometer.

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

  • Referencing: The CDCl₃ solvent peak at 77.16 ppm was used as the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample was combined with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • The mixture was thoroughly ground to a fine, homogeneous powder.

  • The powdered mixture was transferred to a pellet die.

  • A hydraulic press was used to apply a pressure of 8-10 tons for 2-3 minutes to form a transparent pellet.

Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • A stock solution of the sample was prepared by dissolving ~1 mg in 1 mL of methanol.

  • The stock solution was further diluted with methanol to a final concentration of approximately 10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: Agilent 6120 Quadrupole LC/MS system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V

  • Nebulizer Pressure: 35 psig

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Fragmentor Voltage: 70 V

  • Mass Range: m/z 50-500

Biological Context: Sigma-1 Receptor Signaling Pathway

Derivatives of 1,4-Dioxaspiro[4.5]decane have been investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular processes and is a target for the development of therapeutics for neurodegenerative diseases, psychiatric disorders, and pain. Below is a diagram illustrating a simplified signaling pathway involving the sigma-1 receptor.

Sigma1_Signaling cluster_ligand Ligand Binding cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_CellularResponse Cellular Response Ligand Ligand Sigma1R_BiP Sigma-1R / BiP Complex Ligand->Sigma1R_BiP Binds to Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active Dissociation IP3R IP3 Receptor Sigma1R_Active->IP3R Stabilizes VDAC VDAC Sigma1R_Active->VDAC Interacts with Ca_Signaling Calcium Signaling IP3R->Ca_Signaling Modulates ROS_Reduction ROS Reduction VDAC->ROS_Reduction Leads to Neuronal_Survival Neuronal Survival Ca_Signaling->Neuronal_Survival Promotes ROS_Reduction->Neuronal_Survival Promotes

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Synthetic Workflow

The synthesis of the amine derivative from the ketone precursor is a common transformation that highlights the utility of the carbonitrile as a key intermediate. The workflow for this two-step synthesis is outlined below.

Synthesis_Workflow Start 1,4-Dioxaspiro[4.5] decan-8-one Intermediate 1,4-Dioxaspiro[4.5] decane-8-carbonitrile Start->Intermediate TosMIC, NaH THF Product 1,4-Dioxaspiro[4.5] decan-8-ylmethanamine Intermediate->Product LiAlH4 THF

Caption: Synthetic route to the amine derivative.

References

A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Scalability and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1,4-Dioxaspiro[4.5]decane-8-carbonitrile is a valuable building block in the synthesis of various therapeutic agents. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on scalability, yield, and reaction conditions, supported by available experimental data.

Comparison of Synthesis Methods

The primary methods for synthesizing this compound can be broadly categorized by their approach to constructing the core structure and introducing the nitrile functionality. The most direct and commonly cited method is the Van Leusen reaction, which converts the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, into the target nitrile. Therefore, the scalability of the overall process also depends on the efficient synthesis of this ketone precursor.

Method Starting Material Key Reagents Yield (%) Reaction Time Key Advantages Potential Scalability Challenges
Method 1: Van Leusen Reaction 1,4-Dioxaspiro[4.5]decan-8-onep-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium Hydride75-85%[1]12-16 hours[1]High yield, well-established method.Use of toxic isocyanide and pyrophoric sodium hydride requires careful handling on a large scale.
Method 2a: Precursor Synthesis via Deketalization 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneAcetic Acid/Water80% (for ketone)[2]11 minutes (for ketone)[2]Rapid reaction, high yield for the precursor.Availability and cost of the starting tetraoxadispiro compound may be a factor for large-scale synthesis.
Method 2b: Precursor Synthesis from Dicarboxylate Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateEthylene glycol, Ionic Liquid97.80% (for ketone)[3]~5.5 hours (for ketone)[3]Very high yield for the precursor, potential for ionic liquid recycling.Multi-step heating process and use of ionic liquids might require specialized equipment for scale-up.

Experimental Protocols

Method 1: Van Leusen Reaction for this compound[1]

This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target nitrile.

  • Preparation of TosMIC solution: A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous tetrahydrofuran (THF) is prepared.

  • Reaction with Sodium Hydride: The TosMIC solution is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C.

  • Addition of Ketone: A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is achieved by column chromatography on silica gel to yield this compound as a white solid.

Method 2a: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Selective Deketalization[2]

This protocol describes an optimized synthesis of the ketone precursor.

  • Reaction Setup: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane is used as the raw material.

  • Catalysis: Acetic acid is selected as the catalyst in an aqueous solution.

  • Optimized Conditions: The reaction is carried out at a temperature of 65°C, with a volume ratio of acetic acid to water of 5:1, and a reactant concentration of 0.5 g·mL-1.

  • Reaction Time: The reaction time is significantly reduced to 11 minutes.

  • Product Characterization: The resulting 1,4-Dioxaspiro[4.5]decan-8-one is characterized by IR and 1HNMR.

Method 2b: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from a Dicarboxylate[3]

This method provides a high-yield route to the ketone precursor.

  • Reactant Mixture: Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, and ionic liquids (1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate) are combined.

  • Stepwise Heating: The mixture is stirred and heated, initially to 110°C for 1.5 hours to distill off low-boiling substances. The temperature is then raised to 132°C for 4 hours.

  • Extraction: After cooling, toluene is added, and the mixture is separated into a toluene layer and an ionic liquid layer. The ionic liquid layer is re-extracted with toluene.

  • Isolation and Purification: The combined toluene layers are concentrated to give the crude product. The crude product is then dissolved in hot heptane and purified by passing it through a silica gel column, followed by crystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis pathways described.

cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Start_A 1,4,9,12-Tetraoxadispiro [4.2.4.2]tetradecane Process_A Selective Deketalization (Acetic Acid, 65°C, 11 min) Start_A->Process_A Ketone 1,4-Dioxaspiro[4.5]decan-8-one Process_A->Ketone Start_B Dimethyl 1,4-cyclohexanedione- 2,5-dicarboxylate Process_B Reaction with Ethylene Glycol (Ionic Liquid, 110-132°C, 5.5h) Start_B->Process_B Process_B->Ketone Process_C Van Leusen Reaction (TosMIC, NaH, 12-16h) Ketone->Process_C Final_Product 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile Process_C->Final_Product

Caption: Synthesis pathways to this compound.

Start Start: 1,4-Dioxaspiro[4.5]decan-8-one & TosMIC Step1 1. Prepare TosMIC solution in THF. 2. Add to NaH suspension at 0°C. Start->Step1 Step2 Add ketone solution dropwise at 0°C. Step1->Step2 Step3 Warm to room temperature and stir for 12-16h. Step2->Step3 Step4 Reaction Quench & Extraction Step3->Step4 Step5 Column Chromatography Step4->Step5 End End: 1,4-Dioxaspiro[4.5]decane- 8-carbonitrile Step5->End

Caption: Experimental workflow for the Van Leusen reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, ensuring the well-being of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Operational Disposal Plan

The disposal of this compound must be managed as hazardous chemical waste. Due to the potential for cyanide release, it is critical to avoid mixing this waste with acids, which could generate highly toxic hydrogen cyanide gas.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Designate a specific, clearly labeled, and sealed container for waste this compound. The container should be made of a material compatible with organic nitriles.

    • The label should prominently display the full chemical name: "this compound Waste" and appropriate hazard symbols.

  • Waste Collection:

    • Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates in the designated waste container.

    • For cleaning contaminated glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the waste container. Subsequent washing with soap and water is permissible after the initial solvent rinse.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids and strong oxidizing agents.

    • The storage area should be a designated satellite accumulation area for hazardous waste, compliant with institutional and local regulations.

  • Arranging for Professional Disposal:

    • Disposal of this compound must be conducted through a licensed professional waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. Provide them with a complete and accurate description of the waste contents.

Chemical Treatment Considerations for Cyanide-Containing Waste

For facilities equipped to treat cyanide-containing waste, chemical neutralization before disposal is a best practice. A common industrial method is alkaline chlorination, which converts toxic cyanide to the less toxic cyanate. This process must be performed by trained personnel under controlled conditions.

Note: This chemical treatment is an industrial-scale procedure and is not recommended for a standard research laboratory setting without the proper engineering controls and expertise.

Parameter Guideline Rationale
pH of Waste Maintain alkaline conditions (pH > 10)Prevents the formation of hydrogen cyanide gas.
Treatment Agent Sodium hypochlorite (bleach) solutionOxidizes cyanide to cyanate.
Reaction Time Varies based on concentration and volumeEnsures complete conversion of cyanide.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the safe disposal of this compound.

Disposal_Workflow start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Labeled, Compatible Container fume_hood->segregate storage Store Sealed Container in a Designated Hazardous Waste Area segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal storage->contact_ehs end End: Waste Safely Managed contact_ehs->end

Caption: Disposal Workflow for this compound.

Safety_Decision_Tree spill Spill or Contamination Event small_spill Small Spill Contained in Fume Hood spill->small_spill Is the spill small and contained? large_spill Large Spill or Spill Outside Fume Hood spill->large_spill No absorb Absorb with Inert Material small_spill->absorb Yes evacuate Evacuate Area large_spill->evacuate collect Collect Absorbed Material into Hazardous Waste Container absorb->collect notify Notify Laboratory Supervisor and EHS Immediately evacuate->notify

Caption: Safety Decision Tree for Spills of this compound.

Personal protective equipment for handling 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1] Adherence to strict PPE protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals.[2][3][4]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes and dust, preventing serious eye irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental contact and contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for laboratory safety. The following step-by-step procedures should be followed.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.[3]

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly closed.

  • Segregation: Store organic compounds separately from inorganic substances. Specifically, keep away from acids and oxidizing agents.[6][7]

  • Inventory Management: Maintain an up-to-date inventory of all stored chemicals.

Handling and Use
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling the chemical.

  • Dispensing: When transferring the solid, minimize dust generation. Use appropriate tools and avoid creating airborne particles.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

  • Transport: When moving the chemical within the laboratory, use a secondary container to prevent spills in case of a dropped container.

Disposal Plan
  • Waste Identification: All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Collect waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.

  • Labeling Waste: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[8]

  • Contaminated Materials: Dispose of any contaminated PPE (like gloves) and cleaning materials as hazardous waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

Immediate and appropriate action during an emergency is crucial to minimizing harm.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle the spill, contact your institution's emergency response team.

  • Don PPE: Before cleaning up, put on the appropriate PPE, including respiratory protection if dust is present.

  • Contain the Spill: For a solid spill, carefully scoop the material to avoid creating dust. Place the spilled material into a labeled container for hazardous waste.[5]

  • Clean the Area: After removing the bulk of the spill, decontaminate the area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[9]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Workflow and Emergency Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect label_chem Label with Date inspect->label_chem store Store in Designated Area label_chem->store don_ppe Don Appropriate PPE store->don_ppe handle Handle in Fume Hood don_ppe->handle dispense Dispense Chemical handle->dispense use Use in Experiment dispense->use collect_waste Collect Waste use->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Professional Disposal label_waste->dispose

Caption: Standard Operating Procedure for Handling this compound.

cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_first_aid First Aid spill Spill Occurs alert Alert Others spill->alert exposure Personal Exposure spill->exposure evacuate Evacuate Area alert->evacuate assess Assess Spill Size evacuate->assess don_ppe Don PPE assess->don_ppe If Minor Spill call_emergency Call Emergency Response assess->call_emergency If Major Spill contain Contain Spill don_ppe->contain clean Clean & Decontaminate contain->clean dispose Dispose of Waste clean->dispose eye Eye Contact: Flush skin Skin Contact: Wash inhale Inhalation: Fresh Air ingest Ingestion: Seek Medical Help exposure->eye exposure->skin exposure->inhale exposure->ingest

Caption: Emergency Response Workflow for this compound Incidents.

References

×

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1,4-Dioxaspiro[4.5]decane-8-carbonitrile
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